Betiatide
Description
Properties
IUPAC Name |
2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPYMEBVIDZKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048788 | |
| Record name | Betiatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103725-47-9 | |
| Record name | N-[2-(Benzoylthio)acetyl]glycylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103725-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betiatide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103725479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betiatide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betiatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETIATIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV2SR34P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Renal Handling of Betiatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betiatide is the non-radioactive component and precursor to Technetium Tc 99m mertiatide (Tc-99m MAG3), a leading radiopharmaceutical agent for dynamic renal scintigraphy. Contrary to mechanisms involving intracellular signaling cascades, the clinical utility of Tc-99m MAG3—and by extension, the relevance of this compound—is predicated on its physiological transport through the renal tubules. This guide elucidates the core mechanism of this compound's transit through the renal proximal tubules, a process dominated by active secretion via organic anion transporters. This document provides a detailed overview of the transport pathways, quantitative data on renal clearance, and the experimental protocols used to establish this mechanism. It is critical to note that this compound does not exert a pharmacological effect through signaling pathways such as the natriuretic peptide receptor 1 (NPR1) and cyclic guanosine monophosphate (cGMP) system.
Introduction: The Role of this compound in Renal Diagnostics
This compound itself is not administered directly to patients for therapeutic effect. Instead, it is a key component of a kit used to prepare Technetium Tc 99m mertiatide ([⁹⁹mTc]Tc-MAG3). [⁹⁹mTc]Tc-MAG3 is a diagnostic agent that allows for the assessment of renal function, particularly tubular secretion.[1][2] The "mechanism of action" of this compound is, therefore, best understood as the physiological pathway of its radiolabeled form, [⁹⁹mTc]Tc-MAG3, through the kidney. This agent is cleared from the blood primarily by the kidneys, with a high first-pass extraction rate.[3] Its efficient and rapid secretion by the renal tubules makes it an excellent tool for imaging renal function and blood flow.[1]
Core Mechanism: Renal Tubular Secretion of [⁹⁹mTc]Tc-MAG3
The primary mechanism governing the renal handling of [⁹⁹mTc]Tc-MAG3 is active tubular secretion in the proximal convoluted tubules. This process is significantly more efficient than glomerular filtration for this molecule due to its high plasma protein binding (approximately 89%).[3] The secretion involves a two-step process facilitated by specific transporters on the basolateral and apical membranes of the proximal tubule epithelial cells.
Basolateral Uptake: The Role of Organic Anion Transporters (OATs)
[⁹⁹mTc]Tc-MAG3 is actively transported from the peritubular capillaries into the proximal tubule cells across the basolateral membrane. This transport is primarily mediated by Organic Anion Transporters, specifically OAT1 and OAT3. These transporters function as organic anion/dicarboxylate exchangers. The inwardly directed sodium gradient, maintained by the Na+/K+-ATPase, drives the uptake of dicarboxylates (like glutarate) into the cell. These intracellular dicarboxylates are then exchanged for organic anions, such as [⁹⁹mTc]Tc-MAG3, from the blood.
Apical Efflux: The Role of Multidrug Resistance-Associated Proteins (MRPs)
Once inside the proximal tubule cell, [⁹⁹mTc]Tc-MAG3 is secreted into the tubular lumen across the apical (brush border) membrane. This efflux is an active, ATP-dependent process mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically Multidrug Resistance-Associated Protein 2 (MRP2) and MRP4. Studies have indicated that the affinity of MRP4 for [⁹⁹mTc]Tc-MAG3 is higher than that of MRP2.
Quantitative Data on [⁹⁹mTc]Tc-MAG3 Renal Clearance
The efficiency of [⁹⁹mTc]Tc-MAG3 renal handling is quantified by its clearance rate. These values are crucial for the clinical interpretation of renal scintigraphy.
| Parameter | Mean Value (± SD) | Population | Notes |
| Camera-Based MAG3 Clearance | 321 ± 69 mL/min/1.73 m² | 106 healthy potential kidney donors | No significant decrease with age. |
| Relative Uptake (Right Kidney) | 49% ± 4% | 106 healthy potential kidney donors | |
| Relative Uptake (Left Kidney) | 51% ± 4% | 106 healthy potential kidney donors | |
| Plasma Protein Binding | ~89% | Healthy volunteers | This high binding limits glomerular filtration. |
| First-Pass Extraction Rate | ~55% | General | Much higher than agents cleared by filtration alone. |
Experimental Protocols
The mechanisms of [⁹⁹mTc]Tc-MAG3 transport have been elucidated through various in vitro and in vivo experimental models.
In Vitro Transporter Studies using Xenopus laevis Oocytes
This is a widely used method to study the function of a specific transporter in isolation.
-
Objective: To determine if a specific transporter (e.g., OAT1) mediates the transport of [⁹⁹mTc]Tc-MAG3.
-
Methodology:
-
cRNA Synthesis: Complementary RNA (cRNA) encoding the transporter of interest (e.g., rat OAT1) is synthesized in vitro from a linearized plasmid containing the transporter's cDNA.
-
Oocyte Injection: Defolliculated Xenopus laevis oocytes are injected with the synthesized cRNA. Control oocytes are injected with water. The oocytes are then incubated for 2-3 days to allow for protein expression.
-
Uptake Experiment: Oocytes are incubated in a solution containing [⁹⁹mTc]Tc-MAG3. To study OATs, a dicarboxylate like glutarate is often pre-loaded into the oocytes to stimulate the exchange mechanism.
-
Measurement: After incubation, the oocytes are washed, and the radioactivity within each oocyte is measured using a gamma counter. Higher radioactivity in cRNA-injected oocytes compared to controls indicates that the expressed transporter mediates [⁹⁹mTc]Tc-MAG3 uptake.
-
Inhibition Assays: To confirm specificity, uptake experiments are repeated in the presence of known inhibitors of the transporter (e.g., probenecid for OATs). A significant reduction in [⁹⁹mTc]Tc-MAG3 uptake in the presence of the inhibitor further confirms the transporter's role.
-
Vesicular Transport Assays
This method is used to study the transport of substances across membrane vesicles that are enriched with specific transporters, particularly ATP-dependent transporters like MRPs.
-
Objective: To investigate the role of apical transporters like MRP2 and MRP4 in [⁹⁹mTc]Tc-MAG3 efflux.
-
Methodology:
-
Vesicle Preparation: Membrane vesicles are prepared from cell lines that overexpress the transporter of interest (e.g., MRP2 or MRP4).
-
Transport Assay: The vesicles are incubated in a buffer containing [⁹⁹mTc]Tc-MAG3 and either ATP or AMP.
-
Measurement: The transport of [⁹⁹mTc]Tc-MAG3 into the vesicles is determined by measuring the radioactivity inside the vesicles after separating them from the incubation buffer by rapid filtration. ATP-dependent transport is confirmed if uptake is significantly higher in the presence of ATP compared to AMP.
-
Visualizations of Transport and Signaling Pathways
Renal Handling of [⁹⁹mTc]Tc-MAG3
Caption: Renal tubular secretion of [⁹⁹mTc]Tc-MAG3.
Clarification: The Natriuretic Peptide Receptor (NPR) Signaling Pathway
For clarity, the following diagram illustrates the NPR-A/cGMP signaling pathway, which is active in the kidney but is not associated with this compound. Natriuretic peptides (like ANP and BNP) are hormones that regulate blood pressure and volume, in part by acting on the renal tubules.
Caption: General overview of the NPR-A/cGMP signaling pathway.
Conclusion
The mechanism of action relevant to this compound is the renal tubular transport of its radiolabeled form, [⁹⁹mTc]Tc-MAG3. This process is a highly efficient, two-step active secretion pathway in the proximal tubules, involving OAT1/3 for basolateral uptake and MRP2/4 for apical efflux. This mechanism is distinct from pharmacological actions mediated by intracellular signaling cascades. Understanding this transport pathway is fundamental for the correct interpretation of [⁹⁹mTc]Tc-MAG3 scintigraphy in clinical practice and for the development of future renal diagnostic and therapeutic agents that target these powerful secretory pathways.
References
Betiatide: A Technical Guide to its Chemical Properties and Clinical Application in Renal Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betiatide is an oligopeptide that functions as a chelating agent for the radionuclide Technetium-99m (99mTc). The resulting complex, 99mTc-mertiatide (commonly known as 99mTc-MAG3), is a key radiopharmaceutical agent utilized in nuclear medicine for dynamic renal scintigraphy. This non-invasive diagnostic procedure provides crucial information regarding renal function, perfusion, and morphology. This technical guide offers an in-depth overview of the chemical structure, properties, and clinical application of this compound, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]glycine, is a synthetic tripeptide derivative. The presence of the benzoylthioacetyl group is crucial for the stable chelation of 99mTc.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | [1] |
| Molecular Formula | C₁₅H₁₇N₃O₆S | [1][2][3] |
| Molecular Weight | 367.38 g/mol | [2] |
| CAS Number | 103725-47-9 | |
| Appearance | White powder | |
| Solubility | Slightly soluble in water, soluble in dimethyl sulfoxide (DMSO) | |
| Melting Point | 195-197 °C | |
| LogP | -0.1 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 10 |
Mechanism of Action and Pharmacokinetics of 99mTc-Mertiatide
Upon intravenous administration, this compound is formulated in a kit for the preparation of Technetium Tc 99m Mertiatide injection. In the presence of a reducing agent (stannous chloride), the technetium-99m pertechnetate binds to the this compound molecule, forming the stable radiopharmaceutical 99mTc-mertiatide.
The primary mechanism of action of 99mTc-mertiatide is its rapid extraction from the blood by the kidneys, primarily through tubular secretion, with a smaller fraction cleared by glomerular filtration. This renal handling mimics that of para-aminohippurate (PAH), the gold standard for measuring effective renal plasma flow (ERPF). The high renal extraction efficiency of 99mTc-mertiatide allows for high-quality imaging of the kidneys and quantitative assessment of their function.
Table 2: Pharmacokinetic Properties of 99mTc-Mertiatide
| Parameter | Value | Reference |
| Plasma Protein Binding | Approximately 90% | |
| Primary Route of Elimination | Renal excretion | |
| Mean Plasma Clearance (Healthy Adults) | 321 ± 69 mL/min/1.73 m² | |
| Time to Peak Renal Activity (Tmax) (Normal) | Left: 3.63 ± 1.13 min, Right: 3.75 ± 1.11 min | |
| Half-time of Parenchymal Activity (T₁/₂) (Normal) | Left: 5.38 ± 1.65 min, Right: 5.83 ± 1.88 min |
Clinical Applications and Quantitative Data
99mTc-mertiatide renal scintigraphy is a cornerstone in the evaluation of various renal and urological disorders. It provides both qualitative and quantitative information on renal perfusion, function, and drainage.
Table 3: Quantitative Data from 99mTc-MAG3 Renography in Healthy Adults
| Parameter | Value | Reference |
| Effective Renal Plasma Flow (ERPF) (age 21-30 years) | 610.2 ± 109.2 mL/min/1.73 m² | |
| Effective Renal Plasma Flow (ERPF) (age 61-80 years) | 511.3 ± 91.2 mL/min/1.73 m² | |
| Differential Renal Function (DRF) (Left vs. Right) | 49.6 ± 2.2% vs. 50.4 ± 2.2% |
Table 4: Inter- and Intra-Observer Repeatability of 99mTc-MAG3 Renography Parameters
| Parameter | Method | Bias ± 95% Limits of Agreement | Reference |
| Intra-observer DRF (%) | Manual (Experienced) | 0.2 ± 2.6% | |
| Intra-observer DRF (%) | Semi-automated (Experienced) | 0.3 ± 6.4% | |
| Intra-observer DRF (%) | Manual (Junior) | 0.5 ± 5.0% | |
| Intra-observer DRF (%) | Semi-automated (Junior) | 0.8 ± 9.4% | |
| Inter-observer DRF (%) | Manual | 0.6 ± 5.0% | |
| Inter-observer DRF (%) | Semi-automated | -0.2 ± 9.1% |
Experimental Protocols
Synthesis of this compound (S-benzoyl-mercaptoacetyltriglycine)
The synthesis of this compound involves a multi-step process:
-
Thiol Protection: Thioglycolic acid is reacted with benzoyl chloride in the presence of a base (e.g., sodium hydroxide) to protect the thiol group, forming S-benzoyl thioglycolic acid.
-
Activation: The carboxylic acid group of S-benzoyl thioglycolic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
-
Amide Bond Formation: The activated S-benzoyl thioglycolic acid is then reacted with triglycine in an amide bonding reaction to yield the final product, S-benzoyl-mercaptoacetyltriglycine (this compound).
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone, followed by washing to obtain high-purity this compound.
Preparation of 99mTc-Mertiatide for Injection
The preparation of the radiopharmaceutical is performed using a sterile, non-pyrogenic kit containing this compound.
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Reconstitution: A sterile solution of sodium pertechnetate (99mTcO₄⁻) is aseptically added to the vial containing the lyophilized this compound and stannous chloride.
-
Incubation: The vial is then heated in a boiling water bath for a specified period (typically 10-15 minutes) to facilitate the chelation of 99mTc by this compound.
-
Quality Control: Before administration to the patient, the radiochemical purity of the prepared 99mTc-mertiatide is assessed to ensure that the percentage of free pertechnetate and other impurities is within acceptable limits.
Quality Control of 99mTc-Mertiatide
Several methods can be employed for the quality control of 99mTc-mertiatide, with thin-layer chromatography (TLC) being a common and rapid technique.
Two-Strip TLC Method:
-
Strip 1 (e.g., iTLC-SG paper): Developed with a mobile phase of ethyl acetate. In this system, 99mTc-mertiatide remains at the origin, while lipophilic impurities migrate with the solvent front.
-
Strip 2 (e.g., iTLC-SG paper): Developed with a mobile phase of saline or acetone. In this system, hydrophilic impurities like free 99mTc-pertechnetate migrate with the solvent front, while 99mTc-mertiatide remains at the origin.
-
Calculation: The radioactivity of each segment of the strips is measured using a gamma counter, and the radiochemical purity is calculated as: % Radiochemical Purity = [Activity of 99mTc-mertiatide / (Total Activity of all species)] x 100
Visualizations
Caption: Workflow of a 99mTc-Mertiatide Renal Scan.
Conclusion
This compound is a vital component in the field of nuclear nephrology, enabling the preparation of 99mTc-mertiatide for the comprehensive assessment of renal function. Its well-characterized chemical properties, predictable pharmacokinetics, and the wealth of quantitative data from clinical studies have established 99mTc-mertiatide renography as a reliable and indispensable diagnostic tool. The detailed experimental protocols for its synthesis and quality control ensure the consistent and safe application of this important radiopharmaceutical.
References
- 1. mdpi.com [mdpi.com]
- 2. 99mTc-MAG3 Diuretic Renography: Intra- and Inter-Observer Repeatability in the Assessment of Renal Function. [sonar.ch]
- 3. Normal ranges of renal physiological parameters for technetium-99m mercaptoacetyltriglycine and the influence of age and sex using a camera-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Betiatide: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Purification, and Characterization of Betiatide for Research Applications.
Abstract
This compound, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]glycine or S-benzoylmercaptoacetyltriglycine (S-Bz-MAG3), is a critical precursor in the preparation of the radiopharmaceutical Technetium Tc 99m Mertiatide, a diagnostic agent used for the evaluation of renal function. The synthesis and purification of high-purity this compound are paramount for ensuring the quality and efficacy of the final diagnostic product. This technical guide provides a comprehensive overview of a validated solution-phase synthesis protocol, detailed purification methodologies, and analytical techniques for the characterization of this compound. The information presented is intended to equip researchers, chemists, and professionals in drug development with the necessary knowledge to produce and analyze this compound for research and preclinical studies.
Introduction
This compound is a derivative of triglycine, modified with a benzoylthioacetyl group. This modification allows for the subsequent chelation of Technetium-99m after the removal of the S-benzoyl protecting group to form Technetium Tc 99m Mertiatide. The purity of the this compound precursor is a critical determinant of the radiochemical purity and stability of the final radiolabeled compound. This guide outlines a robust solution-phase synthesis method, purification by recrystallization and preparative high-performance liquid chromatography (HPLC), and characterization using modern analytical techniques.
Synthesis of this compound
A validated solution-phase synthesis approach for this compound is presented below. This method involves the coupling of S-benzoylthioglycolic acid with triglycine.
Synthesis Workflow
The synthesis of this compound can be achieved through a straightforward coupling reaction. The following diagram illustrates the key steps in the solution-phase synthesis of this compound.
Caption: Solution-phase synthesis workflow for this compound.
Experimental Protocol: Solution-Phase Synthesis[1]
Materials:
-
Glycylglycylglycine
-
S-benzoylthioglycolic acid
-
Sodium hydroxide (NaOH), 1 M solution
-
Acetonitrile
-
Hydrochloric acid (HCl), 1 M solution
-
Isopropanol
-
Deionized water
Procedure:
-
Dissolve 1.42 g (7.5 mmol) of glycylglycylglycine in 7.5 ml of 1 M NaOH solution.
-
In a separate flask, prepare a solution of 2.93 g (10 mmol) of succinimidyl-S-benzoylthioglycolate (an activated form of S-benzoylthioglycolic acid) in 25 ml of acetonitrile and warm to 60°C.
-
Add the glycylglycylglycine solution to the warm succinimidyl-S-benzoylthioglycolate solution in one portion.
-
Stir the reaction mixture for 4 hours at 60°C, then continue stirring at room temperature for 20 hours.
-
Acidify the mixture to a pH of 2 by the addition of 1 M HCl.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the solid from isopropanol.
-
Dry the purified solid in a desiccator over silica gel to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 73.0% | [1] |
| Melting Point | 193-195°C (decomposition) | [1] |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is an effective initial purification step, followed by preparative HPLC for achieving high purity.
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes is a typical starting point for optimization.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: Dependent on the concentration of the dissolved crude product and the column capacity.
Procedure:
-
Dissolve the recrystallized this compound in a minimal amount of the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final high-purity this compound as a white powder.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound.
Analytical Methods
| Technique | Purpose | Typical Observations/Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (>95%). Retention time is characteristic of the compound under specific conditions.[2][3] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | The observed molecular weight should match the theoretical exact mass of this compound (C15H17N3O6S): 367.08 g/mol . |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). | The NMR spectra should show characteristic peaks corresponding to the protons and carbons of the triglycine backbone and the S-benzoyl group. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amide), C=O (amide and thioester), and aromatic C-H bonds. A reported spectrum showed peaks at 3290 cm⁻¹ (N-H), 1708 cm⁻¹ (COOH), 1665 cm⁻¹ (S-C=O), and 1649 cm⁻¹ (N-C=O). |
Representative Analytical HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and analytical characterization of this compound for research purposes. The solution-phase synthesis method described is a reliable approach to obtaining the crude product, which can then be purified to a high degree using a combination of recrystallization and preparative HPLC. The analytical methods outlined are essential for ensuring the quality and identity of the final compound, which is a critical prerequisite for its use in the development of radiopharmaceutical agents. Adherence to these protocols will enable researchers to produce high-quality this compound for their scientific investigations.
References
The Role of Betiatide in the Measurement of Effective Renal Plasma Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of betiatide's pivotal role in the measurement of effective renal plasma flow (ERPF). This compound is the non-radioactive precursor molecule, or "cold kit," which upon radiolabeling with Technetium-99m (99mTc), is transformed into the active radiopharmaceutical, [99mTc]Tc-mercaptoacetyltriglycine ([99mTc]Tc-MAG3 or mertiatide). This guide details the underlying mechanisms, experimental protocols, and quantitative data supporting its use as a valuable tool in renal function assessment.
Introduction to this compound and [99mTc]Tc-MAG3
This compound, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine, is the central component of the kit used to prepare [99mTc]Tc-MAG3. [99mTc]Tc-MAG3 is a radiopharmaceutical designed to evaluate renal function, specifically tubular secretion, which is a key component of ERPF.[1][2][3][4] Its favorable pharmacokinetic properties and the superior imaging characteristics of 99mTc have established it as a replacement for older agents like 131I-orthoiodohippurate (OIH).[5]
Mechanism of Renal Handling
The utility of [99mTc]Tc-MAG3 in measuring ERPF stems from its efficient and rapid excretion by the kidneys. Following intravenous administration, [99mTc]Tc-MAG3 is highly bound to plasma proteins (approximately 89% in healthy individuals). This binding is reversible, and the unbound fraction is available for renal extraction.
The primary mechanism of renal clearance is active tubular secretion by the organic anion transporters (OATs), predominantly OAT1 and OAT3, located on the basolateral membrane of the proximal tubule cells. This active transport process is highly efficient, leading to a high first-pass extraction of the agent from the blood. A smaller fraction is cleared by glomerular filtration. This rapid and near-complete renal excretion pathway makes its clearance a reliable surrogate for ERPF.
Quantitative Data Summary
The following tables summarize key quantitative parameters of [99mTc]Tc-MAG3, providing a basis for its application in ERPF measurement and for comparison with other renal function markers.
Table 1: Pharmacokinetic Properties of [99mTc]Tc-MAG3 in Healthy Adults
| Parameter | Value | Reference |
| Plasma Protein Binding | 89% | |
| Plasma Clearance | ~0.3 L/min (~300 mL/min) | |
| Urinary Excretion (3 hours) | ~90% of injected dose | |
| Normal Clearance Range (camera-based) | 300 - 320 mL/min/1.73m² | |
| Mean Clearance (vs. 99mTc-DTPA) | 303.9 ± 19.5 mL/min |
Table 2: Comparative Renal Clearance and Extraction Fraction
| Agent | Mean Clearance (mL/min) | Extraction Fraction (in 2.5 g/dL albumin) | Protein Binding (in albumin perfusates) | Reference |
| [99mTc]Tc-MAG3 | 153 ± 70 | 44% | 87% - 95% | |
| 131I-OIH | - | - | Lower than MAG3 | |
| [99mTc]Tc-EC isomers | - | 57% - 77% | 20% - 34% | |
| 99mTc-DTPA | 85.0 ± 24.1 | - | - | |
| 24-hour Creatinine | 74 ± 36 | - | - |
Table 3: Pharmacokinetics in Renal Impairment (Serum Creatinine > 6.3 mg/dL)
| Parameter | Value | Reference |
| Plasma Protein Binding | 78% | |
| Mean Plasma Clearance | 0.03 L/min (30 mL/min) | |
| Urinary Excretion (3 hours) | 21.3% of injected dose |
Experimental Protocols
Preparation of [99mTc]Tc-MAG3 from a this compound Kit
The preparation of [99mTc]Tc-MAG3 involves the reconstitution of a sterile, lyophilized this compound kit with sterile sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator.
Materials:
-
Lyophilized this compound vial (containing this compound, stannous chloride dihydrate, sodium tartrate dihydrate, and lactose monohydrate)
-
Sterile, oxidant-free Sodium Pertechnetate (99mTcO4-) injection
-
Lead shield for the vial
-
Boiling water bath or microwave oven
-
Sterile syringes and needles
Protocol:
-
Place the this compound vial in a lead shield.
-
Aseptically add 4-10 mL of sterile 99mTc-pertechnetate solution (up to 150 mCi) to the vial.
-
To prevent the formation of radiolabeled impurities, introduce approximately 2 mL of air into the vial.
-
Gently swirl the contents to ensure complete dissolution of the lyophilized powder.
-
Immediately place the shielded vial in a boiling water bath (100°C) for 10 minutes. Alternatively, microwave heating for a shorter duration (e.g., 13 seconds) can be used.
-
After heating, allow the vial to cool to room temperature.
-
Visually inspect the solution for clarity and absence of particulate matter.
-
Perform quality control checks before administration. The radiochemical purity should be greater than 90%.
Quality Control of [99mTc]Tc-MAG3
Ensuring high radiochemical purity is critical for accurate ERPF measurements. The primary radiochemical impurity is free pertechnetate (99mTcO4-) and reduced/hydrolyzed 99mTc.
Methods:
-
Thin-Layer Chromatography (TLC): A common method involves a two-strip mini-paper chromatography system. One strip is developed with a mobile phase of 1:1:2 chloroform/acetone/tetrahydrofuran and the other with 0.9% NaCl. This allows for the separation and quantification of [99mTc]Tc-MAG3 from impurities.
-
Solid-Phase Extraction (SPE): A rapid method using a C18 Sep-Pak cartridge can effectively separate the lipophilic [99mTc]Tc-MAG3 from hydrophilic impurities.
-
High-Performance Liquid Chromatography (HPLC): While being the most accurate method, it is also more time-consuming and requires specialized equipment. It is considered the gold standard for quality control.
Clinical Protocol for ERPF Measurement
Patient Preparation:
-
Ensure the patient is well-hydrated. This can be achieved by encouraging the patient to drink approximately 500 mL (16 oz) of water within the 2 hours preceding the study.
-
No other specific preparation is typically required.
Radiopharmaceutical Administration and Data Acquisition:
-
The patient is positioned supine with a gamma camera placed posteriorly to view both kidneys.
-
A bolus intravenous injection of 8-12 mCi (296-444 MBq) of [99mTc]Tc-MAG3 is administered.
-
Dynamic imaging is initiated at the time of injection. A typical acquisition protocol includes a rapid sequence for the first few minutes to assess renal perfusion, followed by less frequent images for up to 30 minutes to evaluate tubular function and excretion.
ERPF Calculation (Single-Sample Method): The single-sample method is a widely accepted and convenient approach for calculating ERPF, avoiding the need for continuous infusion or multiple blood draws.
-
A single blood sample is drawn at a specific time point post-injection, typically between 35 and 45 minutes for adults and around 35 minutes for children.
-
The plasma is separated, and the radioactivity is measured in a gamma counter.
-
The ERPF is then calculated using a validated empirical formula that takes into account the injected dose, the plasma activity at the specific time point, and patient-specific parameters such as body surface area.
Visualizations
Workflow for [99mTc]Tc-MAG3 Preparation and Quality Control
Caption: Workflow for the preparation and quality control of [99mTc]Tc-MAG3.
Renal Handling and ERPF Measurement Workflow
Caption: Workflow for ERPF measurement using the single-sample [99mTc]Tc-MAG3 method.
Signaling Pathway of [99mTc]Tc-MAG3 Renal Tubular Secretion
Caption: Mechanism of [99mTc]Tc-MAG3 secretion in the renal proximal tubule.
Conclusion
This compound, as the key component in the preparation of [99mTc]Tc-MAG3, is integral to the modern assessment of effective renal plasma flow. The resulting radiopharmaceutical provides a reliable, non-invasive, and safe method for quantifying renal tubular function. The well-characterized pharmacokinetics, established clinical protocols, and the availability of simplified clearance measurement techniques make [99mTc]Tc-MAG3 an indispensable tool in nephrology, urology, and drug development for the evaluation and monitoring of renal function. This guide provides the foundational technical information for researchers and clinicians to effectively utilize this important diagnostic agent.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Technescan MAG3™Kit for the Preparation of Technetium Tc 99m Mertiatide Rx only Diagnostic-For Intravenous Use [dailymed.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. openmedscience.com [openmedscience.com]
- 5. The kidney: imaging with Tc-99m mercaptoacetyltriglycine, a technetium-labeled analog of iodohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
Betiatide ([99mTc]Tc-MAG3): A Technical Overview of its Development as a Renal Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betiatide, commercially known as Technescan MAG3, is a key radiopharmaceutical agent utilized in nuclear medicine for the dynamic assessment of renal function.[1][2] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental protocols foundational to its application as a renal agent. While "renal agent" can imply therapeutic intervention, it is critical to understand that this compound's role is diagnostic, offering crucial insights into renal physiology and pathology through imaging.
Core Compound and Radiopharmaceutical Preparation
This compound is the precursor to the active radiopharmaceutical, Mertiatide ([99mTc]Tc-MAG3). The process involves the chelation of this compound with Technetium-99m ([99mTc]), a radionuclide, which requires a heating step to form the stable complex, [99mTc]Tc-mertiatide, that is administered to patients.[2] An alternative formulation, Mertiatide, is also available that allows for direct labeling without the need for heating.[2]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C15H17N3O6S[1] |
| Average Molecular Weight | 367.38 g/mol |
| Monoisotopic Molecular Weight | 367.083806453 g/mol |
| Synonyms | Betiatida, MP 600, MP-600 |
Mechanism of Action and Renal Handling
The utility of [99mTc]Tc-MAG3 as a renal imaging agent is predicated on its efficient extraction and excretion by the kidneys. Its mechanism of renal handling is a key aspect of its function.
Plasma Protein Binding and Glomerular Filtration
Upon intravenous injection, [99mTc]Tc-MAG3 exhibits strong but reversible binding to plasma proteins, with approximately 80-90% of the agent being protein-bound. This high degree of protein binding limits its filtration at the glomerulus to about 5%.
Tubular Secretion
The primary route of renal excretion for [99mTc]Tc-MAG3 is active tubular secretion in the proximal tubules. This process is mediated by organic anion transporters, which results in a high first-pass extraction rate of about 55%. This extraction efficiency is significantly higher than that of other renal imaging agents like [99mTc]Tc-DTPA. A minor portion, around 10%, undergoes hepatobiliary elimination.
The high extraction rate of [99mTc]Tc-MAG3 leads to excellent image quality, enabling detailed visualization of the urinary tract and functional assessment of renal drainage. It is important to note that while [99mTc]Tc-MAG3 clearance can be measured, it serves as an index of tubular function rather than a direct measure of glomerular filtration rate (GFR).
Experimental Protocols
The following outlines a generalized experimental protocol for the use of [99mTc]Tc-MAG3 in assessing renal function.
Patient Preparation
-
Hydration: Adequate hydration of the patient is crucial for optimal results. Patients are typically encouraged to drink water before the procedure.
-
Bladder Emptying: The patient should void their bladder immediately before the administration of the radiopharmaceutical to minimize interference from bladder activity in the images.
Radiopharmaceutical Administration and Imaging
-
Dosage: The administered activity of [99mTc]Tc-MAG3 is determined based on patient characteristics and institutional protocols. The effective dose is approximately 7.0 µSv/MBq in patients with normal renal function and 6.1 µSv/MBq in those with abnormal renal function.
-
Injection: [99mTc]Tc-MAG3 is administered as an intravenous bolus injection.
-
Image Acquisition: Dynamic imaging of the kidneys is initiated immediately upon injection using a gamma camera. Images are acquired continuously for a period of 20-30 minutes to visualize the transit of the radiopharmaceutical through the renal cortex, calyces, and into the bladder.
Data Analysis
-
Time-Activity Curves (Renogram): Regions of interest (ROIs) are drawn around each kidney and the bladder on the dynamic images. Time-activity curves, also known as renograms, are generated from these ROIs to provide a graphical representation of the uptake and excretion of [99mTc]Tc-MAG3 over time.
-
Quantitative Parameters: Various quantitative parameters can be derived from the renogram to assess renal function, including:
-
Split Renal Function: The relative contribution of each kidney to total renal function.
-
Time to Peak (Tmax): The time it takes for the radiopharmaceutical to reach its maximum concentration in the kidney.
-
Half-Time of Excretion (T1/2): The time it takes for the concentration of the radiopharmaceutical in the kidney to decrease by half.
-
Visualizing the Process
This compound to Mertiatide Conversion and Administration Workflow
Caption: Workflow from this compound preparation to renal imaging analysis.
Mechanism of [99mTc]Tc-MAG3 Renal Handling
Caption: Simplified diagram of [99mTc]Tc-MAG3 handling in the kidney.
Conclusion
This compound, as the precursor to the radiopharmaceutical [99mTc]Tc-MAG3, is a cornerstone of functional renal imaging. Its development has provided a valuable tool for the non-invasive assessment of renal tubular function and urinary tract dynamics. The high extraction efficiency and favorable pharmacokinetic profile of [99mTc]Tc-MAG3 allow for high-quality imaging and quantitative analysis, aiding in the diagnosis and management of a wide range of kidney diseases. While not a therapeutic agent, its role in understanding renal pathophysiology is indispensable to the field of nephrology and urology.
References
Preclinical Pharmacokinetics of Betiatide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Betiatide, a key component of the radiopharmaceutical diagnostic agent Technetium Tc 99m mertiatide (⁹⁹ᵐTc-MAG3). Due to its primary application as a chelating agent for the radioisotope Technetium-99m, the preclinical pharmacokinetic studies have predominantly focused on the behavior of the entire ⁹⁹ᵐTc-MAG3 complex. This document summarizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of ⁹⁹ᵐTc-MAG3 in various preclinical models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.
Overview of this compound and ⁹⁹ᵐTc-MAG3
This compound, chemically known as N-[N-[N-[(benzoylthio) acetyl]glycyl]glycyl]-glycine, serves as a ligand that, after reconstitution with a source of Technetium-99m, forms the stable complex ⁹⁹ᵐTc-MAG3.[1][2][3] This radiopharmaceutical is utilized in diagnostic renal imaging to evaluate kidney function and morphology.[1][4] Its pharmacokinetic profile is characterized by rapid renal clearance, making it an effective agent for dynamic renal scintigraphy.
Quantitative Pharmacokinetic Data in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of ⁹⁹ᵐTc-MAG3 observed in various preclinical animal models.
Table 1: Plasma Pharmacokinetic Parameters of ⁹⁹ᵐTc-MAG3 in Dogs
| Parameter | Value | Species | Route of Administration | Reference |
| Plasma Clearance (Clp) | 7.9 ± 0.5 mL/min/kg | Dog | Intravenous | |
| Biological Half-life (t½) | 0.61 ± 0.09 h | Dog | Intravenous | |
| Volume of Distribution (Vdss) | 0.29 ± 0.04 L/kg | Dog | Intravenous |
Table 2: Excretion of ⁹⁹ᵐTc-MAG3 in Rats
| Excretion Route | % of Injected Dose (ID) at 60 min | Species | Notes | Reference |
| Urine | Not specified, but no significant difference between kit and HPLC-purified forms | Rat | - | |
| Bile (Kit Formulation) | 9.9% | Rat | - | |
| Bile (HPLC-Purified) | 6.6% | Rat | Significantly lower than kit formulation |
Table 3: Biodistribution of ⁹⁹ᵐTc-MAG3 in Mice
| Organ/Tissue | Radioactivity Accumulation | Species | Time Point | Reference |
| Plasma | Significant | Mouse | 48 hours | |
| Liver | Significant | Mouse | 48 hours | |
| Spleen | Significant | Mouse | 48 hours | |
| Lungs | Significant | Mouse | 48 hours | |
| Kidneys | Significant | Mouse | 48 hours |
Experimental Protocols
The methodologies employed in the preclinical evaluation of ⁹⁹ᵐTc-MAG3 pharmacokinetics are crucial for the interpretation of the presented data. Below are detailed descriptions of typical experimental protocols.
Animal Models
Preclinical studies on ⁹⁹ᵐTc-MAG3 have been conducted in various animal species, including mice, rats, and dogs, to assess its pharmacokinetic profile. These models are selected to provide insights into the compound's behavior in a mammalian system before human administration.
Radiolabeling and Formulation
This compound is the active ingredient in kits used for the preparation of ⁹⁹ᵐTc-MAG3. The radiolabeling process involves the reconstitution of a lyophilized powder containing this compound and a reducing agent (such as stannous chloride) with sterile sodium pertechnetate (⁹⁹ᵐTcO₄⁻) injection. The radiochemical purity of the resulting ⁹⁹ᵐTc-MAG3 solution is a critical parameter and is typically assessed using chromatographic methods like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Administration and Dosing
In preclinical studies, ⁹⁹ᵐTc-MAG3 is administered intravenously to mimic the clinical route of administration. The dosage is carefully controlled and measured using a suitable radioactivity calibration system immediately before injection.
Pharmacokinetic Analysis in Dogs
A study in dogs involved the intravenous injection of ⁹⁹ᵐTc-MAG3. Plasma concentration-time profiles were determined by collecting blood samples at various time points post-administration. The data were then fitted to a two-compartment open model to calculate key pharmacokinetic parameters such as plasma clearance, biological half-life, and volume of distribution at steady state.
Biodistribution and Excretion Studies in Rodents
Biodistribution studies in mice and rats are performed to understand the tissue and organ distribution of ⁹⁹ᵐTc-MAG3. Following intravenous administration, animals are euthanized at different time points, and various organs and tissues are collected. The amount of radioactivity in each sample is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g). Excretion is typically evaluated by collecting urine and feces over a specified period.
Visualizations
The following diagrams illustrate key processes in the preclinical pharmacokinetic evaluation of this compound as part of the ⁹⁹ᵐTc-MAG3 complex.
Caption: Workflow of a preclinical biodistribution study for ⁹⁹ᵐTc-MAG3.
Caption: Primary excretion pathways of ⁹⁹ᵐTc-MAG3 in preclinical models.
Discussion and Conclusion
The preclinical pharmacokinetic profile of this compound, as part of the ⁹⁹ᵐTc-MAG3 complex, is characterized by rapid and efficient renal clearance, primarily through active tubular secretion. While the majority of the compound is excreted in the urine, a minor component of hepatobiliary excretion has been observed, particularly with kit formulations. The biodistribution studies confirm that the kidneys are the primary target organs for accumulation and subsequent excretion.
The data gathered from preclinical models have been instrumental in establishing the safety and efficacy of ⁹⁹ᵐTc-MAG3 as a renal imaging agent. The rapid clearance from the blood and other non-target tissues ensures a high signal-to-noise ratio for renal imaging. Further research could focus on a more detailed characterization of the metabolites, if any, and a direct comparison of pharmacokinetic parameters across a wider range of preclinical species to refine allometric scaling for human dose predictions.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling of Betiatide with Technetium-99m
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of Betiatide with Technetium-99m (Tc-99m), resulting in the formation of Technetium Tc-99m Mertiatide. This radiopharmaceutical is a crucial diagnostic agent for renal imaging.[1][2][3][4] The following sections outline the necessary materials, the step-by-step experimental protocol, and quality control procedures.
Introduction
This compound is an oligopeptide that, when radiolabeled with Technetium-99m, forms Technetium Tc-99m Mertiatide.[5] This radiolabeled compound is utilized for the diagnosis of various renal conditions, including congenital and acquired abnormalities, renal failure, and urinary tract obstruction. The labeling process relies on a kit formulation where this compound is reconstituted with a sterile solution of sodium pertechnetate Tc-99m. The integrity of the labeling process is critical for the diagnostic efficacy of the final product.
Materials and Equipment
The radiolabeling process is typically performed using a commercially available kit for the preparation of Technetium Tc-99m Mertiatide. The contents of a typical kit include:
-
Reaction Vial: A sterile, nonpyrogenic, lyophilized powder containing:
-
This compound (N-[N-[N-[(benzoylthio) acetyl]glycyl]glycyl]-glycine)
-
Stannous chloride dihydrate (as a reducing agent)
-
Sodium tartrate dihydrate
-
Lactose monohydrate
-
-
Sodium Pertechnetate Tc-99m Injection: Sterile, non-oxidant solution.
-
Equipment:
-
Lead dispensing shield
-
Syringes for injection
-
Venting needle with a filter
-
Rolling boil water bath
-
Suitable radioactivity calibration system
-
Chromatography system for quality control
-
Experimental Protocol: Radiolabeling of this compound
The following protocol details the steps for the preparation of Technetium Tc-99m Mertiatide.
3.1. Preparation:
-
Prepare a rolling boil water bath. A vial shield with openings to allow for water circulation should be placed in the bath.
-
Place the reaction vial containing the lyophilized this compound powder into a lead dispensing shield.
-
Swab the rubber stopper of the reaction vial with a suitable antiseptic.
-
Insert a sterile, filter-containing venting needle through the vial stopper.
3.2. Reconstitution and Labeling:
-
Inject 4 to 10 mL of sterile sodium pertechnetate Tc-99m solution, containing the desired amount of radioactivity (typically between 740 MBq to 3.70 GBq or 20 mCi to 100 mCi), into the reaction vial. Normal saline can be used for dilution if necessary.
-
Immediately after adding the pertechnetate solution, withdraw approximately 2 mL of argon gas from the vial into the syringe to introduce filtered air.
-
Remove both the syringe and the venting needle.
-
Gently swirl the vial to ensure complete dissolution of the powder.
-
Place the shielded vial into the boiling water bath for 10-15 minutes.
-
After heating, remove the vial and allow it to cool to room temperature for at least 15 minutes.
-
Visually inspect the final solution for any particulate matter or discoloration before administration. The solution should be clear and colorless.
3.3. Quality Control:
Radiochemical purity of the final Technetium Tc-99m Mertiatide solution must be determined prior to patient administration. This is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from impurities such as free pertechnetate and reduced-hydrolyzed technetium.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the radiolabeling and use of this compound with Technetium-99m.
| Parameter | Value | Reference |
| Physical Half-life of Tc-99m | 6.02 hours | |
| Principal Photon Energy | 140 keV | |
| This compound per Vial | 1 mg | |
| Stannous Chloride Dihydrate (minimum) | 0.05 mg | |
| pH of Reconstituted Drug | 5.0 - 6.0 | |
| Recommended Adult Dose | 185 to 370 MBq (5 to 10 mCi) | |
| Recommended Pediatric Dose (>30 days) | 2.6 to 5.2 MBq/kg (0.07 to 0.14 mCi/kg) | |
| Minimum Pediatric Dose | 37 MBq (1 mCi) | |
| Plasma Protein Binding | Approximately 89% | |
| Stability of Reconstituted Product | Use within 6 hours of preparation |
Diagrams
The following diagrams illustrate the chemical structures and the experimental workflow for the radiolabeling of this compound.
Caption: Chemical structure of the this compound molecule.
Caption: Structure of Technetium Tc-99m Mertiatide.
Caption: Experimental workflow for this compound radiolabeling.
References
Standard Operating Procedure for the Preparation of Technetium-99m Mertiatide (Tc-99m MAG3)
Application Note: This document provides a detailed protocol for the preparation and quality control of Technetium-99m Mertiatide (Tc-99m MAG3), a radiopharmaceutical used for diagnostic renal imaging. The procedures outlined are intended for researchers, scientists, and drug development professionals working in radiopharmacy and nuclear medicine. Adherence to aseptic techniques and appropriate radiation safety protocols is mandatory throughout the entire procedure.
Principle and Use
Technetium-99m MAG3 is a kit for the preparation of technetium Tc 99m mertiatide, a diagnostic radiopharmaceutical.[1] It is supplied as a sterile, non-pyrogenic, lyophilized powder. After reconstitution with sterile sodium pertechnetate Tc 99m injection, the technetium Tc 99m mertiatide is formed. The labeling reaction depends on the maintenance of stannous ion in a reduced state.[2] The final product is intended for intravenous administration for the evaluation of renal function.
Materials and Equipment
Kit Contents (Lyophilized Vial)
-
Betiatide (N-[N-[N-[(benzoylthio) acetyl]glycyl]glycyl] -glycine)[1]
-
Stannous chloride dihydrate (reducing agent)[2]
-
Sodium tartrate dihydrate[2]
-
Lactose monohydrate
-
Sealed under an argon atmosphere
Reagents and Consumables
-
Sodium Pertechnetate (Tc-99m) Injection, USP (from a 99Mo/99mTc generator eluted within the last 6 hours)
-
0.9% Sodium Chloride Injection, USP (non-bacteriostatic, if dilution is required)
-
Antiseptic swabs
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile needles
-
Venting needle with a hydrophobic filter
-
Waterproof gloves
Equipment
-
Lead dispensing shield with a lid
-
Vial shield with openings for water circulation
-
Rolling boil water bath
-
Suitable radioactivity calibration system (dose calibrator)
-
Chromatography system for quality control (e.g., TLC scanner, gamma counter)
-
Lead shielding for work area
Experimental Protocol: Preparation of Tc-99m MAG3
This section details the step-by-step procedure for the radiolabeling of the MAG3 kit.
Pre-Preparation Steps
-
Visually inspect the lyophilized MAG3 kit vial for any signs of damage.
-
Prepare a rolling boil water bath. Place a vial shield with openings into the bath to allow for water circulation and pre-heat the shield.
-
Assay the Sodium Pertechnetate (Tc-99m) eluate in a dose calibrator to determine the activity concentration.
Reconstitution and Labeling
-
Place the MAG3 vial in a lead dispensing shield.
-
Swab the rubber stopper of the vial with an appropriate antiseptic.
-
Using a sterile syringe, add 4 to 10 mL of Sodium Pertechnetate (Tc-99m) solution containing the desired radioactivity (740 MBq to 3.70 GBq, or 20 mCi to 100 mCi) to the vial. If necessary, dilute the pertechnetate solution with 0.9% Sodium Chloride to the required volume before addition.
-
Immediately after adding the pertechnetate, withdraw 2 mL of gas from the vial into the syringe to introduce 2 mL of filtered air. This is crucial for oxidizing excess stannous ion.
-
Remove the syringe and venting needle.
-
Gently invert the vial several times to ensure complete mixing of the contents.
-
Immediately transfer the vial to the pre-heated shield in the boiling water bath. The vial must be placed in the boiling water within 5 minutes of adding the pertechnetate.
-
Incubate the vial for 10 minutes in the boiling water bath.
-
After incubation, remove the vial from the water bath and place it in a lead dispensing shield. Allow it to cool to room temperature for approximately 15 minutes.
-
Visually inspect the final preparation for any particulate matter or discoloration. The solution should be clear and colorless.
-
Assay the total activity of the final prepared vial using a dose calibrator.
-
The prepared Tc-99m MAG3 should be used within six hours of preparation.
Experimental Protocol: Quality Control
The radiochemical purity of the prepared Tc-99m MAG3 must be determined before administration. The acceptable radiochemical purity should be greater than 90%. Potential radiochemical impurities include free pertechnetate (99mTcO4-), reduced/hydrolyzed technetium (99mTcO2), and other technetium-labeled impurities.
Thin-Layer Chromatography (TLC) Method
A two-strip TLC method can be employed for the quality control of Tc-99m MAG3.
-
Strip 1:
-
Stationary Phase: iTLC-SG strip
-
Mobile Phase: Ethyl acetate / Methyl ethyl ketone (60:40 v/v)
-
Procedure: Apply a small spot of the Tc-99m MAG3 preparation onto the origin of the TLC strip. Allow the spot to dry. Develop the chromatogram in the mobile phase.
-
Analysis: In this system, free pertechnetate (99mTcO4-) and some other impurities migrate with the solvent front, while Tc-99m MAG3 and reduced/hydrolyzed technetium remain at the origin.
-
-
Strip 2:
-
Stationary Phase: iTLC-SG strip
-
Mobile Phase: Ethanol / Water (90:10 v/v)
-
Procedure: Apply a small spot of the Tc-99m MAG3 preparation onto the origin of the TLC strip. Allow the spot to dry. Develop the chromatogram in the mobile phase.
-
Analysis: In this system, reduced/hydrolyzed technetium (99mTcO2) and other hydrophilic impurities remain at the origin, while Tc-99m MAG3 and free pertechnetate migrate with the solvent front.
-
-
Calculation of Radiochemical Purity:
-
After development, the strips are cut into two halves (origin and solvent front) and the activity of each part is measured using a suitable counter.
-
The percentage of each species is calculated. The total impurities should not exceed 10%.
-
Solid-Phase Extraction (SPE) Method
-
Cartridge Preparation:
-
Flush a C18 Sep-Pak cartridge with 10 mL of 200 proof ethanol.
-
Flush the cartridge with 10 mL of 0.001 N hydrochloric acid.
-
Push 5 mL of air through the cartridge to drain it.
-
-
Sample Analysis:
-
Apply 0.1 mL of the Tc-99m MAG3 preparation to the head of the cartridge.
-
Slowly push 10 mL of 0.001 N hydrochloric acid through the cartridge and collect the eluate (Fraction 1). This fraction will contain hydrophilic impurities.
-
Elute the cartridge with a 1:1 ethanol/saline solution and collect the eluate (Fraction 2). This fraction will contain the Tc-99m MAG3.
-
-
Calculation of Radiochemical Purity:
-
Measure the activity in both fractions and the cartridge.
-
Calculate the percentage of Tc-99m MAG3.
-
Data Presentation
| Parameter | Specification | Reference |
| Preparation | ||
| Volume of Sodium Pertechnetate (Tc-99m) | 4 - 10 mL | |
| Radioactivity of Sodium Pertechnetate (Tc-99m) | 740 - 3700 MBq (20 - 100 mCi) | |
| Incubation Temperature | Boiling Water (100°C) | |
| Incubation Time | 10 minutes | |
| Post-reconstitution Stability | Up to 6 hours | |
| Quality Control | ||
| Radiochemical Purity Acceptance Criteria | ≥ 90% | |
| Total Impurities | ≤ 10% |
Visualizations
Experimental Workflow for Tc-99m MAG3 Preparation
References
Application Notes and Protocols: Betiatide Dosage for Pediatric Renal Scintigraphy
Disclaimer: The following information is for research and development purposes only and does not constitute medical advice. Betiatide is a novel radiopharmaceutical currently under investigation for pediatric renal scintigraphy. Dosage and administration protocols should be determined by qualified professionals and may vary based on institutional guidelines and ongoing research findings.
Introduction
This compound is a promising technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceutical designed for dynamic renal scintigraphy in pediatric patients. Its favorable pharmacokinetic profile, characterized by rapid renal clearance and low protein binding, allows for high-quality imaging of renal perfusion, function, and drainage with reduced radiation exposure compared to older agents. These application notes provide a comprehensive overview of the current understanding and proposed protocols for the preparation and administration of ⁹⁹ᵐTc-Betiatide for pediatric renal imaging.
Mechanism of Action
⁹⁹ᵐTc-Betiatide is an analogue of mercaptoacetyltriglycine (MAG3) and is primarily cleared from the blood by the kidneys through active tubular secretion. Following intravenous administration, ⁹⁹ᵐTc-Betiatide binds to the organic anion transporters (OATs) in the basolateral membrane of the proximal tubular cells. It is then efficiently transported into the tubular lumen and subsequently excreted into the urine without significant reabsorption. This rapid and nearly exclusive renal excretion pathway allows for the dynamic assessment of renal function.
Dynamic Renal Imaging in Mice Using Betiatide: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic renal imaging with Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3), also known as Betiatide, is a robust and minimally invasive method for the quantitative assessment of renal function in preclinical mouse models. This technique provides valuable insights into renal perfusion, tubular secretion, and excretion, making it an essential tool for studying acute kidney injury (AKI), chronic kidney disease (CKD), and the efficacy of novel therapeutic interventions. ⁹⁹ᵐTc-MAG3 is primarily cleared from the blood by active tubular secretion, offering a direct measure of tubular function.[1][2] This document provides detailed application notes and experimental protocols for performing dynamic renal imaging in mice using this compound.
Key Principles
Dynamic renal scintigraphy with ⁹⁹ᵐTc-MAG3 allows for the continuous monitoring of the radiotracer's transit through the kidneys. Following intravenous injection, the tracer is rapidly taken up by the renal tubules and subsequently excreted into the bladder. A gamma camera detects the emitted gamma radiation, generating a series of images that are used to create time-activity curves (TACs) for each kidney. Analysis of these curves provides quantitative parameters that reflect different aspects of renal function.
Data Presentation
Quantitative Biodistribution of ⁹⁹ᵐTc-MAG3 Conjugate in Normal Mice
| Organ | Percent Injected Dose (%ID) at 1-hour post-injection |
| Kidneys | 15% |
| Liver | 4% |
Data derived from a study using ⁹⁹ᵐTc-MAG3 conjugated to annexin V in normal mice.[3]
Comparative Renographic Parameters: ⁹⁹ᵐTc-MAG3 vs. ⁹⁹ᵐTc-DTPA
The following table provides a comparison of key renographic parameters between ⁹⁹ᵐTc-MAG3 and ⁹⁹ᵐTc-DTPA in a rabbit model. These parameters are indicative of the tracer's transit time through the kidney. ⁹⁹ᵐTc-DTPA is primarily cleared by glomerular filtration, in contrast to the tubular secretion of ⁹⁹ᵐTc-MAG3.
| Parameter | ⁹⁹ᵐTc-MAG3 (Control) | ⁹⁹ᵐTc-DTPA (Control) |
| Time to Peak Activity (Tₘₐₓ) (min) | 1.8 ± 0.5 | 3.4 ± 0.4 |
| Time from Peak to 50% Activity (T₁/₂) (min) | 3.2 ± 0.07 | 10.1 ± 1 |
Data from a comparative study in New Zealand White rabbits.
Dynamic Imaging Parameters in a Mouse Model of Unilateral Ureteral Obstruction (UUO)
This table summarizes key quantitative parameters obtained from dynamic ⁹⁹ᵐTc-MAG3 imaging in a mouse model of unilateral ureteral obstruction (UUO), a common model for studying obstructive nephropathy. The data highlights the changes in renal function in the obstructed (UUO) and contralateral (CL) kidneys over time.
| Parameter | Day 0 (Baseline) | Day 1 | Day 3 | Day 6 |
| UUO Kidney | ||||
| Slope of Initial Uptake (SIU) (%ID/sec) | 0.25 ± 0.02 | 0.09 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 |
| Peak Activity (%ID) | 8.5 ± 0.5 | 3.5 ± 0.3 | 2.5 ± 0.2 | 2.0 ± 0.2 |
| Time to Peak (TTP) (sec) | 120 ± 10 | >200 (plateau) | >200 (plateau) | >200 (plateau) |
| Contralateral Kidney | ||||
| Slope of Initial Uptake (SIU) (%ID/sec) | 0.24 ± 0.02 | 0.26 ± 0.02 | 0.27 ± 0.02 | 0.28 ± 0.02 |
| Peak Activity (%ID) | 8.3 ± 0.4 | 8.8 ± 0.5 | 9.0 ± 0.5 | 9.2 ± 0.6 |
| Time to Peak (TTP) (sec) | 125 ± 12 | 130 ± 10 | 135 ± 11 | 140 ± 13 |
Data adapted from a study in a mouse model of unilateral ureteral obstruction.
Experimental Protocols
Preparation of ⁹⁹ᵐTc-MAG3 (this compound)
⁹⁹ᵐTc-MAG3 is typically prepared from a commercially available kit containing this compound (mercaptoacetyltriglycine), a reducing agent (such as stannous chloride), and other stabilizing agents.
Materials:
-
Commercially available MAG3 kit
-
⁹⁹ᵐTc-pertechnetate eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Sterile, pyrogen-free saline
Procedure:
-
Elute ⁹⁹ᵐTc-pertechnetate from the generator according to the manufacturer's instructions.
-
Add the required amount of ⁹⁹ᵐTc-pertechnetate to the MAG3 kit vial.
-
Gently agitate the vial to ensure complete dissolution of the lyophilized powder.
-
Allow the reaction to proceed at room temperature for the time specified in the kit's instructions (typically 10-15 minutes).
-
Perform quality control to determine the radiochemical purity of the preparation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo use.
-
The final product should be a clear, colorless solution.
Dynamic Renal Imaging Protocol in Mice
This protocol is a general guideline and may require optimization based on the specific experimental goals and imaging system.
1. Animal Preparation:
-
Hydration: To ensure adequate urine flow, hydrate the mice by administering 0.5 mL of sterile saline via intraperitoneal (i.p.) injection approximately 15-30 minutes before imaging.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent such as isoflurane (1-2% in oxygen) or an injectable anesthetic cocktail. Maintain the animal's body temperature using a heating pad throughout the procedure.
2. Radiotracer Administration:
-
The typical dose of ⁹⁹ᵐTc-MAG3 for mice is approximately 1.0 mCi (~37 MBq) per 25g of body weight.
-
Administer the radiotracer via tail vein or retro-orbital injection in a small volume (typically 50-100 µL).
3. Image Acquisition:
-
Position the anesthetized mouse on the imaging bed of a gamma camera equipped with a parallel-hole collimator.
-
Begin the dynamic image acquisition simultaneously with the injection of ⁹⁹ᵐTc-MAG3.
-
Acquisition parameters:
-
Total Scan Time: 20-30 minutes.
-
Frame Rate: Acquire images at a high frame rate for the initial perfusion phase (e.g., 1 frame per 5-10 seconds for the first 1-2 minutes) followed by a lower frame rate for the remainder of the scan (e.g., 1 frame per 30-60 seconds).
-
Energy Window: Center the energy window at 140 keV with a 15-20% width.
-
4. Data Analysis:
-
Region of Interest (ROI) Analysis: Draw regions of interest around each kidney and a background region (e.g., an area adjacent to the kidneys).
-
Time-Activity Curve (TAC) Generation: Generate time-activity curves for each kidney by plotting the background-corrected counts within the kidney ROIs over time.
-
Quantitative Parameter Calculation:
-
Percent Injected Dose (%ID): Calculate the %ID in each kidney at each time point. This requires imaging the entire mouse to determine the total body counts. The %ID in the kidney is calculated as: (Total counts in kidney ROI / Total counts in whole-body ROI) * 100.
-
Slope of Initial Uptake (SIU): This parameter reflects renal perfusion and is calculated from the initial steep slope of the TAC.
-
Time to Peak (TTP) or Tₘₐₓ: The time at which the maximum radioactivity is observed in the kidney.
-
Half-Clearance Time (T₁/₂): The time it takes for the radioactivity in the kidney to decrease to half of its peak value, reflecting the excretion rate.
-
Mandatory Visualizations
Experimental Workflow for Dynamic Renal Imaging in Mice
Caption: Workflow for dynamic renal imaging in mice.
Signaling Pathway in Renal Injury and Fibrosis
Caption: Simplified signaling pathways in renal injury.
Renal Tubular Secretion of ⁹⁹ᵐTc-MAG3
Caption: Mechanism of ⁹⁹ᵐTc-MAG3 tubular secretion.
References
- 1. Detection of early changes in renal function using 99mTc-MAG3 imaging in a murine model of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eanm.org [eanm.org]
- 3. Evaluation of 99mTc-MAG3-annexin V: influence of the chelate on in vitro and in vivo properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The phase I study of 99mTc-MAG3 injection, a dynamic renal imaging agent--evaluation of its safety and biodistribution in normal volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Renal Function with Betiatide Clearance Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betiatide, in its radiolabeled form as Technetium-99m Mertiatide ([99mTc]Tc-MAG3), is a cornerstone radiopharmaceutical for the dynamic assessment of renal function. Unlike agents that primarily measure glomerular filtration rate (GFR), [99mTc]Tc-MAG3 clearance provides a robust measure of effective renal plasma flow (ERPF), predominantly through tubular secretion. This makes it an invaluable tool in drug development and nephrotoxicity studies, where subtle changes in tubular function can be an early indicator of renal injury. These application notes provide detailed protocols for utilizing this compound clearance techniques to quantify renal function in both preclinical and clinical research settings.
Data Presentation: Quantitative Renal Function Parameters
The following tables summarize key quantitative parameters obtained from [99mTc]Tc-MAG3 clearance studies in healthy adult populations. These values can serve as a reference for interpreting experimental data.
Table 1: [99mTc]Tc-MAG3 Clearance in Healthy Adults
| Parameter | Mean Value | Standard Deviation | Normal Range (5th - 95th percentile) | Units | Reference |
| Camera-Based MAG3 Clearance | 321 | 69 | 226 - 416 | mL/min/1.73 m² | |
| Relative Uptake (Right Kidney) | 49 | 4 | 41 - 57 | % | |
| Relative Uptake (Left Kidney) | 51 | 4 | 43 - 59 | % |
Table 2: Renogram Curve Parameters for [99mTc]Tc-MAG3 in Healthy Adults (Cortical ROI)
| Parameter | Mean Value | Standard Deviation (Right Kidney) | Standard Deviation (Left Kidney) | Units | Reference |
| Time to Peak (Tmax) | < 5 | - | - | minutes | |
| 20 min/maximum count ratio | 0.19 | 0.07 | 0.04 | ratio |
Signaling Pathways and Experimental Workflows
Renal Handling of [99mTc]Tc-MAG3
The clearance of [99mTc]Tc-MAG3 from the blood is a multi-step process involving both glomerular filtration and active tubular secretion. The dominant pathway is secretion by the organic anion transporters (OATs) in the proximal tubules.
Experimental Workflow for Assessing Drug-Induced Nephrotoxicity
This workflow outlines the key steps in a preclinical study designed to evaluate the effect of a novel therapeutic agent on renal function using [99mTc]Tc-MAG3 clearance.
Experimental Protocols
Protocol 1: Preparation of [99mTc]Tc-Mertiatide for Injection
This protocol describes the reconstitution of a commercially available this compound kit (e.g., Technescan™ MAG3™) for the preparation of [99mTc]Tc-Mertiatide.
Materials:
-
This compound (Mertiatide) kit
-
Sterile, non-pyrogenic sodium pertechnetate ([99mTc]O4-) eluate
-
Lead dispensing shield
-
Suitable radioactivity calibration system
-
Boiling water bath
-
Sterile syringes and needles
Procedure:
-
Place the reaction vial from the this compound kit into a lead dispensing shield.
-
Using a sterile syringe, add the required amount of sodium pertechnetate [99mTc]O4- eluate to the reaction vial. Ensure the eluate is no more than 6 hours old and does not contain oxidizing agents.
-
To oxidize excess stannous ion, withdraw 2 mL of filtered air into the vial after adding the pertechnetate.
-
Gently invert the reaction vial several times to ensure complete mixing of the contents.
-
Immediately transfer the reaction vial to a rolling boil water bath and heat for the time specified by the kit manufacturer (typically 10-15 minutes).
-
After heating, remove the vial and place it back into the lead shield to cool to body temperature (approximately 15 minutes).
-
Visually inspect the solution for clarity and absence of particulate matter. Do not use if the solution is not clear.
-
Assay the total radioactivity in the vial using a calibrated system and record the necessary information.
Protocol 2: In Vivo [99mTc]Tc-MAG3 Clearance Measurement in a Rabbit Model
This protocol details a method for assessing renal function in a rabbit model, which can be adapted for studying the effects of novel compounds.
Animal Preparation:
-
House New Zealand white rabbits in standard conditions and provide access to water ad libitum.
-
Ensure adequate hydration prior to the study.
-
Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Place the anesthetized rabbit in a supine position on the imaging bed of a gamma camera.
Radiopharmaceutical Administration and Image Acquisition:
-
Administer approximately 3 mCi of freshly prepared [99mTc]Tc-MAG3 as a bolus injection into a marginal ear vein.
-
Start dynamic image acquisition immediately upon injection.
-
Acquire images at a high frame rate for the initial vascular phase (e.g., every 2 seconds for the first minute).
-
Continue with a lower frame rate for the functional and excretory phases (e.g., every 1 minute for 25 minutes).
Data Analysis:
-
Draw regions of interest (ROIs) around each kidney and a background region.
-
Generate time-activity curves (renograms) for each kidney after background subtraction.
-
Calculate the differential renal function based on the relative uptake of the tracer in each kidney during the initial 1-2.5 minutes.
-
Determine the [99mTc]Tc-MAG3 clearance using a validated method, such as a camera-based technique or a single blood sample method.
Protocol 3: Camera-Based [99mTc]Tc-MAG3 Clearance Measurement
This is a non-invasive method for determining [99mTc]Tc-MAG3 clearance without the need for blood or urine sampling.
Procedure:
-
Following the injection of a known activity of [99mTc]Tc-MAG3, acquire dynamic renal scintigraphy images as described in Protocol 2.
-
Draw ROIs around each kidney and a perirenal background region.
-
Correct the counts within the renal ROIs between 1 and 2.5 minutes post-injection for background activity, renal depth, and tissue attenuation.
-
Calculate the percentage of the injected dose that has accumulated in the kidneys during this time interval.
-
Normalize this value to the patient's or animal's body surface area (BSA).
-
Use a validated regression equation to convert the BSA-adjusted percentage of dose uptake into a [99mTc]Tc-MAG3 clearance value (mL/min/1.73 m²).
Conclusion
The use of this compound, as [99mTc]Tc-MAG3, offers a sensitive and reliable method for quantifying renal tubular function. The protocols and data presented here provide a framework for researchers and drug development professionals to incorporate these techniques into their studies. Adherence to standardized protocols is crucial for obtaining accurate and reproducible results, which are essential for the assessment of renal function and the evaluation of potential nephrotoxic effects of new chemical entities.
Application Notes and Protocols for the Use of Betiatide in Assessing Renal Transplant Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betiatide is the non-radioactive precursor molecule used in the preparation of Technetium Tc 99m mertiatide ([99mTc]Tc-MAG3), a radiopharmaceutical diagnostic agent.[1][2] This agent is pivotal for the dynamic scintigraphic evaluation of renal function, particularly in the context of kidney transplantation.[3][4] Its high plasma protein binding and primary secretion by the proximal renal tubules, with minimal glomerular filtration, result in a high extraction efficiency.[5] This characteristic makes [99mTc]Tc-MAG3 an excellent tool for assessing renal perfusion and tubular function, offering significant advantages in patients with compromised renal function, a common scenario in the post-transplant period.
These application notes provide a comprehensive overview of the use of this compound-derived [99mTc]Tc-MAG3 for the assessment of renal transplant function, detailing its mechanism of action, protocols for its use, and the interpretation of results in diagnosing various post-transplant complications.
Principle of the Method
Following intravenous administration, [99mTc]Tc-MAG3 is transported to the kidneys, where it is efficiently extracted from the blood by the organic anion transporters in the proximal tubules. The subsequent transit of the tracer through the renal parenchyma and into the collecting system is visualized using a gamma camera. The dynamic acquisition of images allows for both qualitative and quantitative assessment of renal blood flow, tubular function, and urinary excretion. The resulting time-activity curve, or renogram, provides a graphical representation of these three phases of renal function.
Applications in Renal Transplant Assessment
[99mTc]Tc-MAG3 scintigraphy is a non-invasive diagnostic tool used to:
-
Establish a baseline of graft function in the early postoperative period.
-
Evaluate and differentiate causes of graft dysfunction, including:
-
Acute Tubular Necrosis (ATN)
-
Acute Rejection
-
Urinary obstruction and leaks
-
Vascular complications such as renal artery stenosis.
-
-
Monitor the response to therapeutic interventions.
Quantitative Analysis of [99mTc]Tc-MAG3 Renography
Several quantitative parameters can be derived from the renogram to objectively assess transplant function. The table below summarizes key indices and their clinical significance.
| Parameter | Description | Normal/Expected Values | Clinical Significance in Transplant Dysfunction |
| Perfusion Index (e.g., Hilson's) | Ratio of renal uptake to aortic activity during the first pass of the tracer. Assesses blood flow to the graft. | Varies by calculation method. A normal perfusion curve shows a rapid peak. | A blunted or delayed peak suggests compromised blood flow, which can be seen in acute rejection or vascular complications. |
| Tubular Extraction Rate (TER) | The fraction of the tracer extracted by the renal tubules from the blood in a single pass. | Varies with renal function. | A reduced TER is a sensitive indicator of tubular dysfunction, seen in both ATN and acute rejection. |
| Time to Peak (Tmax) | The time from injection to the maximum activity in the kidney. Reflects the rate of tracer uptake and concentration. | Typically 3-5 minutes. | Prolonged Tmax suggests impaired tubular function or obstruction. |
| 20/3 Ratio (R20/3) | The ratio of kidney counts at 20 minutes to the counts at 3 minutes. Assesses tracer washout. | A low ratio indicates prompt excretion. | An elevated ratio signifies delayed tracer transit, indicative of ATN or obstruction. |
| Output Efficiency (OE) | The percentage of tracer that has left the kidney at a specific time point (e.g., 20 minutes). | >75-80% | Reduced OE is a sensitive marker for urinary tract obstruction. |
| Tubular Injury Severity Score (TISS) | A semi-quantitative visual score of cortical uptake in the early phase. | Score of 1 (normal). | Scores of 5 or 6 (poor to no uptake) are highly predictive of graft loss. |
Experimental Protocols
Preparation of [99mTc]Tc-MAG3 from a this compound Kit
This protocol is a general guideline. Refer to the specific kit's package insert for detailed instructions.
-
Materials: this compound kit, Sodium Pertechnetate Tc 99m, sterile saline, heating block or water bath, lead-shielded vial.
-
Procedure:
-
Aseptically add 4 to 10 mL of Sodium Pertechnetate Tc 99m solution (containing 740 MBq to 3.70 GBq) to the this compound vial.
-
If necessary, dilute the pertechnetate solution with non-bacteriostatic normal saline to the desired concentration before adding it to the vial.
-
Heat the vial in a boiling water bath for the time specified in the kit instructions (typically 10-15 minutes).
-
Allow the vial to cool to room temperature.
-
Perform quality control checks as per the manufacturer's instructions to ensure high radiochemical purity.
-
Protocol for [99mTc]Tc-MAG3 Renal Transplant Scintigraphy
-
Patient Preparation:
-
Ensure the patient is well-hydrated. Encourage drinking water before the scan.
-
The patient should void immediately before the scan begins.
-
No other specific preparation is generally required. The patient can eat and take medications as usual.
-
-
Radiopharmaceutical Administration:
-
Administer an intravenous bolus injection of 111 to 370 MBq (3 to 10 mCi) of [99mTc]Tc-MAG3.
-
-
Image Acquisition:
-
Position the gamma camera over the anterior pelvis, where the transplanted kidney is typically located.
-
Perfusion Phase: Acquire dynamic images at 1-5 second frames for the first 1-2 minutes to assess blood flow.
-
Functional (Renogram) Phase: Continue acquiring dynamic images at 15-60 second frames for an additional 20-30 minutes to evaluate tubular function and excretion.
-
Post-Void Image: An image may be taken after the patient voids to assess bladder emptying and residual activity in the renal pelvis.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the transplanted kidney, the bladder, and a background area (e.g., contralateral iliac fossa).
-
Generate time-activity curves (renograms) for the kidney and bladder.
-
Calculate quantitative parameters as described in Section 4.0.
-
Qualitatively assess the images for perfusion, parenchymal uptake, and excretion into the bladder.
-
Interpretation of Results in Post-Transplant Scenarios
| Finding | Perfusion Phase | Renogram Curve | Interpretation |
| Normal Function | Prompt, uniform perfusion. | Rapid uptake to a peak at 3-5 minutes, followed by prompt and complete washout. | Healthy, well-functioning graft. |
| Acute Tubular Necrosis (ATN) | Good to moderately reduced perfusion. | Preserved or slightly delayed uptake, with a rising or flat excretion phase (no significant washout). | Indicates tubular damage with impaired excretory function. |
| Acute Rejection | Markedly reduced perfusion. | Poor uptake and a continuously rising or flat curve with poor concentration of the tracer. | Suggests a cell-mediated or antibody-mediated rejection process causing vascular and tubular compromise. |
| Obstruction | Usually normal perfusion. | Normal uptake phase, but the excretory phase is rising, indicating tracer retention in the collecting system. | Blockage in the ureter or at the ureterovesical junction. |
| Urine Leak | Normal perfusion and uptake. | Extravasation of the tracer outside the expected urinary tract (kidney, ureter, bladder). | Disruption of the urinary collecting system. |
| Renal Artery Stenosis | Reduced perfusion. | Delayed uptake and a delayed Tmax. | Narrowing of the artery supplying blood to the transplant. |
Visualization of Workflows and Pathways
Caption: Workflow for [99mTc]Tc-MAG3 Renal Transplant Scintigraphy.
Caption: Physiological Handling of [99mTc]Tc-MAG3 in a Transplanted Kidney.
References
- 1. [Quantitative indicators of renal function in scintigraphy with mercaptoacetyl-triglycine in patients with transplanted kidneys (99m TC MAG3 in the quantitative evaluation of the transplanted kidney)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. 99Tcm-MAG3: a sensitive indicator for evaluating perfusion and rejection of renal transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Betiatide Renal Excretion in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betiatide, the active component of the radiopharmaceutical Technetium Tc 99m mertiatide (commonly known as 99mTc-MAG3), is a crucial diagnostic agent for the evaluation of renal function. Its utility lies in its rapid and efficient excretion by the kidneys, which mirrors key aspects of renal physiology. Understanding the mechanisms and dynamics of this compound's renal excretion is paramount for accurate interpretation of diagnostic scans and for the development of new drugs that may interact with renal clearance pathways. These application notes provide detailed protocols and guidance for utilizing animal models to study the renal excretion of this compound, offering a framework for preclinical pharmacokinetic and pharmacodynamic assessments.
The primary route of this compound elimination is through the kidneys, involving both glomerular filtration and, more significantly, active tubular secretion. A substantial portion of intravenously administered this compound is bound to plasma proteins (approximately 80-90%), which limits its filtration at the glomerulus to about 5% of the total excretion. The majority of its clearance is mediated by active transport into the proximal tubule cells via organic anion transporters (OATs) on the basolateral membrane, followed by efflux into the tubular lumen. This active secretion process results in a high renal extraction efficiency, making it an excellent agent for assessing effective renal plasma flow.
Animal Models for Renal Excretion Studies
The choice of animal model is a critical consideration for studying the renal excretion of this compound. Rodents, particularly rats, are frequently used due to their well-characterized physiology, ease of handling, and cost-effectiveness. Larger animals, such as rabbits and dogs, can also be valuable as their renal physiology more closely resembles that of humans in some aspects.
Commonly Used Animal Models:
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are the most common model for pharmacokinetic and renal clearance studies. Their renal anatomy and physiology are well understood, and established protocols for surgical procedures and sample collection are readily available. They are particularly useful for initial screening and mechanistic studies.
-
Rabbits (e.g., New Zealand White): Rabbits offer the advantage of a larger size, which facilitates easier blood sampling and surgical manipulations. Their renal physiology is also well-characterized, providing a good intermediate model between rodents and larger animals.
-
Dogs (e.g., Beagle): The renal physiology of dogs is considered to be closely aligned with that of humans, making them a valuable model for preclinical studies aiming to predict human pharmacokinetics. However, their use is often reserved for later-stage preclinical development due to higher costs and ethical considerations.
Quantitative Data on this compound Pharmacokinetics
Obtaining precise, directly comparable pharmacokinetic data for this compound across different preclinical species from publicly available literature is challenging. The following table provides a template for such data. In the absence of specific data for this compound, representative values for a hypothetical renally-cleared peptide with similar characteristics (e.g., high renal clearance, significant tubular secretion) are presented for illustrative purposes. Researchers should determine these parameters experimentally for this compound in their chosen animal model.
| Parameter | Rat (Sprague-Dawley) | Rabbit (New Zealand White) | Dog (Beagle) | Human |
| Half-life (t½) | ~0.5 - 1.0 hours | ~1.0 - 1.5 hours | ~1.5 - 2.0 hours | ~4 hours[1] |
| Renal Clearance (CLr) | High | High | 7.0 mL/min/kg[2] | 321 ± 69 mL/min/1.73 m² |
| Volume of Distribution (Vd) | Low | Low | Low | Small |
| Protein Binding | ~80-90% | ~80-90% | ~80-90% | ~80-90% |
Experimental Protocols
Protocol 1: In Vivo Renal Clearance Study in Rats
This protocol describes a method to determine the renal clearance of this compound in anesthetized rats.
Materials:
-
This compound (non-radiolabeled for LC-MS/MS analysis)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors)
-
Catheters (for jugular vein, carotid artery, and bladder)
-
Infusion pump
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Urine collection vials
-
Metabolic cages (for conscious animal studies)
-
Analytical balance
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.
-
Fast the rats overnight before the experiment with free access to water.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant catheters into the jugular vein (for drug administration), carotid artery (for blood sampling), and bladder (for urine collection).
-
Place the rat on a homeothermic blanket to maintain body temperature.
-
-
This compound Administration:
-
Administer a bolus intravenous (IV) dose of this compound via the jugular vein catheter.
-
Immediately following the bolus, start a constant IV infusion of this compound to maintain a steady-state plasma concentration.
-
-
Sample Collection:
-
Blood Sampling: Collect arterial blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes) into heparinized tubes. Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Urine Collection: Collect urine continuously from the bladder catheter into pre-weighed vials at defined intervals (e.g., 0-30, 30-60, 60-90, and 90-120 minutes). Record the volume of urine collected. Store urine samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma and urine samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the renal clearance (CLr) using the following formula: CLr = (Cu * V) / Cp Where:
-
Cu = Concentration of this compound in urine
-
V = Urine flow rate (volume/time)
-
Cp = Plasma concentration of this compound at the midpoint of the urine collection interval
-
-
Protocol 2: Quantification of this compound in Plasma and Urine by LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for this compound quantification.
Materials:
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC column (e.g., C18 column)
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add the internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Urine: Dilute urine samples with mobile phase and add the internal standard.
-
-
LC-MS/MS Conditions:
-
LC System: Use a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Mass Spectrometer: Operate in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
-
Visualizations
Signaling Pathway of this compound Renal Excretion
Caption: Renal tubular secretion pathway of this compound.
Experimental Workflow for a Renal Excretion Study
Caption: Workflow for a typical in vivo renal excretion study.
References
Application Notes and Protocols for Renal Function Assessment Using Betiatide-Derived 99mTc-Mertiatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betiatide is the non-radioactive precursor ingredient contained in kits for the preparation of Technetium-99m mertiatide ([99mTc]Tc-MAG3), a radiopharmaceutical diagnostic agent.[1][2] Following intravenous administration, [99mTc]Tc-MAG3 is used for the evaluation of renal function and morphology.[1][3] It is important to clarify that the clearance of [99mTc]Tc-MAG3 is not a direct measurement of the Glomerular Filtration Rate (GFR). Instead, its primary route of excretion is through tubular secretion, making its clearance a reliable index of effective renal plasma flow (ERPF). In most chronic renal diseases, the filtration fraction (the ratio of GFR to ERPF) remains relatively constant. Consequently, GFR can be estimated from the [99mTc]Tc-MAG3 clearance, though this is a derived value rather than a direct measurement.
These application notes provide a comprehensive overview of the use of this compound-derived [99mTc]Tc-MAG3 for renal function assessment, including detailed protocols for its preparation and administration, and methods for data analysis to determine ERPF and split renal function.
Renal Handling of [99mTc]Tc-MAG3
Following intravenous injection, [99mTc]Tc-MAG3 is highly bound to plasma proteins. It is efficiently extracted from the blood by the proximal tubules of the kidneys and secreted into the tubular lumen. A smaller fraction is cleared by glomerular filtration. This high extraction efficiency results in excellent visualization of the renal parenchyma and collecting system, making it particularly useful for assessing renal perfusion and tubular function.
Diagram 1: Renal handling of [99mTc]Tc-MAG3.
Quantitative Data Summary
The clearance of [99mTc]Tc-MAG3 is well-correlated with other markers of renal function, such as creatinine clearance and orthoiodohippurate (OIH) clearance, a gold standard for ERPF measurement. The following tables summarize comparative data from key studies.
Table 1: Comparison of [99mTc]Tc-MAG3 Clearance with Other Renal Function Markers
| Comparison Marker | Correlation (r) | Key Findings |
| 24-hour Creatinine Clearance | 0.80 | [99mTc]Tc-MAG3 clearance is significantly higher but well-correlated. The ratio of mean creatinine clearance to mean [99mTc]Tc-MAG3 clearance was consistent in both healthy volunteers and patients (0.47 and 0.48, respectively). |
| 131I-Orthoiodohippurate (OIH) Clearance | 0.69 | The mean ratio between [99mTc]Tc-MAG3 and OIH plasma clearances was 0.49. |
Table 2: Normal and Comparative Values for [99mTc]Tc-MAG3 Clearance
| Population | Mean [99mTc]Tc-MAG3 Clearance (mL/min/1.73 m²) | Mean 24-hour Creatinine Clearance (mL/min/1.73 m²) |
| Potential Kidney Donors | 321 ± 95 | 152 ± 51 |
| Patients with Renal Impairment | 153 ± 70 | 74 ± 36 |
Data adapted from a study comparing camera-based [99mTc]Tc-MAG3 clearance and 24-hour creatinine clearance.
Experimental Protocols
Preparation of [99mTc]Tc-Mertiatide from a this compound Kit
Materials:
-
Commercially available kit containing this compound (e.g., Technescan MAG3™).
-
Sterile, non-pyrogenic Sodium Pertechnetate Tc 99m injection.
-
Lead dispensing shield.
-
Sterile needles and syringes.
-
Appropriate antiseptic.
Procedure:
-
Visually inspect the this compound vial for any damage or discoloration.
-
Place the reaction vial in a lead dispensing shield.
-
Swab the rubber stopper of the vial with an antiseptic.
-
Aseptically add 4 to 10 mL of Sodium Pertechnetate Tc 99m solution (containing 740 MBq to 3.70 GBq) to the vial.
-
If necessary, use non-bacteriostatic normal saline to dilute the Sodium Pertechnetate Tc 99m solution to the desired concentration before adding it to the vial.
-
Gently mix the contents until the lyophilized powder is completely dissolved.
-
The final preparation should be a clear, colorless solution.
-
The prepared [99mTc]Tc-mertiatide should be used within six hours of reconstitution.
Protocol for [99mTc]Tc-MAG3 Renal Scintigraphy
Patient Preparation:
-
Ensure the patient is well-hydrated. Patients should be encouraged to drink 32 ounces of water starting 2 hours before the appointment.
-
The patient should void immediately before the study begins.
-
For pediatric patients, sedation guidelines should be followed, and hydration can be administered via IV fluids.
Administration and Dosage:
-
The suggested dose for an average adult (70 kg) is 185 to 370 MBq (5 to 10 mCi) administered intravenously.
-
For pediatric patients, the recommended dose is 2.6 to 5.2 MBq/kg (70 to 140 µCi/kg), with a minimum dose of 37 MBq (1 mCi).
-
The dose should be measured using a suitable radioactivity calibration system immediately before administration.
-
The radiopharmaceutical is administered as an intravenous bolus injection.
Data Acquisition:
-
The patient is positioned supine with a large field-of-view gamma camera placed posteriorly to include both kidneys and the bladder.
-
Dynamic imaging is initiated at the time of injection.
-
A typical imaging sequence includes:
-
A perfusion phase: 1-2 second frames for the first 60 seconds to assess blood flow to the kidneys.
-
A functional phase: 15-60 second frames for 20-30 minutes to evaluate parenchymal uptake, transit, and excretion.
-
-
Post-void static images may be acquired to assess clearance from the collecting system.
Diagram 2: Workflow for [99mTc]Tc-MAG3 renal scintigraphy.
Data Analysis and Interpretation
Effective Renal Plasma Flow (ERPF) Calculation:
-
ERPF can be calculated using various methods, including camera-based techniques and single or multiple blood sample methods.
-
Camera-based methods involve drawing regions of interest (ROIs) over the kidneys, a background region, and sometimes the heart or aorta to generate time-activity curves. The uptake of the tracer by the kidneys relative to the injected dose is used to calculate clearance.
-
Single blood sample methods involve drawing a blood sample at a specific time point (e.g., 44 minutes post-injection) to determine the plasma concentration of the radiopharmaceutical. This, in conjunction with the injected dose, is used to calculate clearance.
Split (Differential) Renal Function:
-
Split renal function represents the contribution of each kidney to the total renal function.
-
It is calculated by comparing the uptake of [99mTc]Tc-MAG3 in each kidney during the early functional phase (typically 1-3 minutes post-injection).
-
ROIs are drawn around each kidney, and the background-corrected counts within each ROI are determined. The function of each kidney is then expressed as a percentage of the total counts from both kidneys.
Derived Glomerular Filtration Rate (dGFR):
-
In many chronic renal diseases, the filtration fraction is relatively stable. In such cases, GFR can be estimated by dividing the calculated ERPF by five.
-
It is crucial to note that this is an estimation and may not be accurate in all clinical scenarios, particularly in acute renal failure.
Conclusion
This compound is a key component in the preparation of [99mTc]Tc-MAG3, a valuable tool for the assessment of renal function. While its clearance is a direct measure of effective renal plasma flow rather than glomerular filtration rate, it provides critical information about renal perfusion and tubular function. Through standardized protocols for its preparation, administration, and data analysis, researchers and clinicians can obtain reliable and reproducible data on renal function, including ERPF and split renal function, which can be used to derive an estimation of GFR in specific patient populations.
References
Troubleshooting & Optimization
Technical Support Center: Tc-99m MAG3 Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the radiochemical purity (RCP) of Technetium-99m (Tc-99m) MAG3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the minimum acceptable radiochemical purity for Tc-99m MAG3?
The minimum acceptable radiochemical purity (RCP) for Tc-99m MAG3 can vary depending on the regulatory body and the analytical method used for its determination. The European Pharmacopoeia specifies a limit of ≥95%, while the United States Pharmacopeia (USP) sets the limit at ≥90%.[1] It is crucial to consult the relevant pharmacopoeia and the product's package insert for the specific acceptance criteria.
Q2: What are the common radiochemical impurities found in Tc-99m MAG3 preparations?
The most common radiochemical impurities in Tc-99m MAG3 preparations include:
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Free Pertechnetate (99mTcO4-): Unbound technetium that was not incorporated into the MAG3 complex.
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Hydrolyzed-Reduced Technetium (99mTcO2): Colloidal impurities formed by the reduction of pertechnetate that does not bind to MAG3.[2]
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99mTc-Tartrate: An intermediate complex that can form during the labeling process.[2][3]
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Lipophilic Impurities: These can include complexes like 99mTc-MAG2.[2]
The presence of these impurities can compromise the quality of diagnostic images and lead to inaccurate clinical results.
Q3: My Tc-99m MAG3 preparation shows low radiochemical purity. What are the potential causes?
Several factors can lead to poor radiochemical purity of Tc-99m MAG3. A systematic troubleshooting approach is recommended to identify the root cause.
Below is a troubleshooting workflow to help identify the potential issue:
Caption: Troubleshooting flowchart for low Tc-99m MAG3 RCP.
Q4: How does the quality of the Tc-99m pertechnetate eluate affect labeling?
The quality of the generator eluate is critical. The presence of oxidizing agents in the sodium pertechnetate solution can reduce labeling efficiency. Additionally, using an eluate that is more than 6 hours old can lead to a decrease in radiochemical purity.
Q5: What is the importance of adding air to the reaction vial?
Adding a specific volume of air (typically 2 mL) to the reaction vial is a crucial step. This is necessary to oxidize the excess stannous ions, which, if left in excess, can contribute to the formation of impurities. Failure to add the correct amount of air can result in the progressive formation of technetium-labeled impurities.
Q6: Can the reconstitution volume and Tc-99m activity concentration impact the RCP?
Yes, both are critical parameters. Using a reconstitution volume of less than 4 mL is generally contraindicated as it often results in a labeling efficiency below 90%. Reconstituting with 10 mL of saline has been shown to optimize labeling efficiencies. High concentrations of Tc-99m activity in smaller volumes can also lead to lower labeling efficiencies. For instance, concentrations of 2.0–3.6 GBq in 5 mL may produce lower RCP compared to similar activities in 10 mL.
Data on Factors Affecting Tc-99m MAG3 Radiochemical Purity
The following tables summarize quantitative data on how different parameters can influence the final RCP of Tc-99m MAG3.
Table 1: Effect of Reconstitution Volume and Tc-99m Concentration on RCP
| Reconstitution Volume | Tc-99m Activity | Average RCP (%) | Reference |
| 5 mL | - | 91.1 | |
| 10 mL | - | 96.7 | |
| < 4 mL | - | < 90 | |
| 5 mL | 2.0 - 3.6 GBq | 89.7 - 93.7 | |
| 10 mL | 1.9 - 3.6 GBq | 97.7 - 99.2 |
Table 2: Comparison of RCP Values by Different Quality Control Methods
| Preparation | HPLC (%) | SPE (%) | TLC (%) | Reference |
| Batch 1 | 94.4 (± 1.4) | 86.0 (± 5.1) | - | |
| Batch 2 | 95.8 (± 0.9) | - | 98.3 (± 0.6) |
Note: SPE and TLC methods have been shown to sometimes underestimate or overestimate RCP compared to the gold standard HPLC method, respectively.
Key Experimental Protocols
Accurate determination of radiochemical purity is essential. Below are detailed methodologies for common quality control procedures.
Protocol 1: Solid-Phase Extraction (SPE) Chromatography
This method uses a C18 Sep-Pak cartridge to separate the desired Tc-99m MAG3 from impurities.
Materials:
-
C18 Sep-Pak cartridge
-
Ethanol (200 proof)
-
0.001 N Hydrochloric Acid (HCl)
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1:1 Ethanol/Saline solution
-
Syringes (1 mL and 10 mL)
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Collection vials
-
Dose calibrator
Procedure:
-
Cartridge Preparation:
-
Flush the C18 Sep-Pak cartridge with 10 mL of ethanol. Discard the eluate.
-
Flush the cartridge with 10 mL of 0.001 N HCl. Discard the eluate.
-
Push 5 mL of air through the cartridge to drain it.
-
-
Sample Application:
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Apply 0.1 mL of the Tc-99m MAG3 preparation onto the head of the cartridge.
-
-
Elution of Impurities:
-
Slowly push 10 mL of 0.001 N HCl through the cartridge and collect this "hydrophilic impurities" fraction in a vial.
-
-
Elution of Tc-99m MAG3:
-
Slowly push 10 mL of the 1:1 ethanol/saline solution through the cartridge and collect this "Tc-99m MAG3" fraction in a separate vial.
-
-
Calculation:
-
Measure the activity in both collected fractions and the remaining activity on the cartridge using a dose calibrator.
-
Calculate the % Tc-99m MAG3: % Tc-99m MAG3 = (Activity of MAG3 fraction) / (Total Activity) * 100
-
Caption: Workflow for SPE quality control of Tc-99m MAG3.
Protocol 2: Two-Strip Thin-Layer Chromatography (TLC)
This method is a simpler and faster alternative to HPLC for routine quality control.
Materials:
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Two iTLC-SG (silica gel) strips
-
Developing Solvent 1: Ethyl acetate / Methyl ethyl ketone (60:40)
-
Developing Solvent 2: Ethanol / Water (90:10)
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Chromatography developing tanks
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Scissors
-
Dose calibrator or radiochromatogram scanner
Procedure:
-
Spotting:
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Apply a small spot (1-2 µL) of the Tc-99m MAG3 preparation approximately 1 cm from the bottom of each of the two iTLC-SG strips.
-
-
Development:
-
Place one strip in a tank containing Solvent 1 and the other strip in a tank containing Solvent 2.
-
Allow the solvent front to travel to the top of the strips.
-
-
Analysis:
-
Remove the strips and mark the solvent front. Allow them to dry.
-
Strip 1 (Ethyl acetate/MEK):
-
Free pertechnetate and lipophilic impurities migrate with the solvent front (Rf = 1.0).
-
Tc-99m MAG3 and hydrolyzed-reduced Tc remain at the origin (Rf = 0.0).
-
-
Strip 2 (Ethanol/Water):
-
Free pertechnetate and Tc-99m MAG3 migrate with the solvent front (Rf = 1.0).
-
Hydrolyzed-reduced Tc remains at the origin (Rf = 0.0).
-
-
-
Calculation:
-
Cut the strips (e.g., at the midpoint) and measure the activity of each segment.
-
% Hydrolyzed-Reduced Tc = (Activity at origin of Strip 2 / Total activity of Strip 2) * 100
-
% Free Pertechnetate + Lipophilic Impurities = (Activity at solvent front of Strip 1 / Total activity of Strip 1) * 100
-
% Tc-99m MAG3 = 100 - (% Hydrolyzed-Reduced Tc) - (% Free Pertechnetate + Lipophilic Impurities)
-
This guide provides a foundational resource for troubleshooting common issues related to the radiochemical purity of Tc-99m MAG3. For more complex issues, consulting the manufacturer's package insert and relevant scientific literature is always recommended.
References
Optimizing Betiatide Labeling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the labeling of Betiatide with Technetium-99m (⁹⁹ᵐTc), focusing on maximizing labeling efficiency and radiochemical yield. Below, you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound labeling with ⁹⁹ᵐTc?
A1: The labeling of this compound, a benzoyl-protected mercaptoacetyltriglycine (MAG3) derivative, with ⁹⁹ᵐTc is a multi-step chelation reaction. The process begins with the reduction of pertechnetate (⁹⁹ᵐTcO₄⁻) by a reducing agent, typically stannous chloride (SnCl₂). The reduced ⁹⁹ᵐTc then forms an intermediate complex with a weak chelator, sodium tartrate, which is present in the labeling kit. Finally, the ⁹⁹ᵐTc is transferred from the tartrate to the this compound molecule, which acts as a stronger chelator, forming the stable ⁹⁹ᵐTc-Betiatide complex. This final step requires heating to facilitate the removal of the benzoyl protecting group and enable efficient transchelation.[1][2][3]
Q2: What are the critical parameters that influence the efficiency and yield of this compound labeling?
A2: Several factors are critical for successful this compound labeling. These include:
-
Temperature and Incubation Time: Heating is essential for the reaction to proceed optimally.
-
pH of the Reaction Mixture: The pH affects the stability of the components and the reaction kinetics.
-
Concentration and Quality of Stannous Chloride: Sufficient reducing agent is necessary to reduce the pertechnetate.
-
Purity and Age of the ⁹⁹ᵐTc Eluate: The presence of oxidizing agents or long-lived isomers can negatively impact the labeling process.[4][5]
-
Presence of Air: Introducing a specific volume of air is a required step to oxidize excess stannous ions.
Q3: What are the common radiochemical impurities in a ⁹⁹ᵐTc-Betiatide preparation?
A3: The most common radiochemical impurities are:
-
Free Pertechnetate (⁹⁹ᵐTcO₄⁻): Unreacted pertechnetate due to insufficient reduction.
-
Reduced/Hydrolyzed ⁹⁹ᵐTc (⁹⁹ᵐTcO₂): Formed when reduced ⁹⁹ᵐTc reacts with water instead of the chelator.
-
⁹⁹ᵐTc-Tartrate Complex: The intermediate complex that has not fully transferred the ⁹⁹ᵐTc to the this compound.
Q4: How is the radiochemical purity (RCP) of ⁹⁹ᵐTc-Betiatide determined?
A4: Radiochemical purity is typically assessed using chromatographic techniques. Common methods include:
-
Thin-Layer Chromatography (TLC): A relatively simple and rapid method to separate the labeled compound from impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate quantification of all radiochemical species.
-
Solid-Phase Extraction (SPE) Cartridges: A quick quality control method often used in clinical settings.
Experimental Protocols
Standard this compound Labeling Protocol
This protocol is a generalized procedure based on common practices. Always refer to the specific instructions provided with your this compound kit.
-
Preparation:
-
Allow the lyophilized this compound vial to reach room temperature.
-
Prepare a boiling water bath.
-
Obtain sterile, oxidant-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹ᵐTc generator. The eluate should ideally be used within 6 hours of elution.
-
-
Reconstitution and Labeling:
-
Aseptically inject the required activity of Na⁹⁹ᵐTcO₄ into the this compound vial.
-
Introduce a specific volume of air into the vial (as per kit instructions) to oxidize excess stannous chloride.
-
Gently swirl the vial to dissolve the contents.
-
Immediately place the vial in the boiling water bath and incubate for 10 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature.
-
-
Quality Control:
-
Visually inspect the solution for any particulate matter.
-
Determine the radiochemical purity using an appropriate chromatographic method (e.g., TLC or HPLC) to ensure it meets the required specifications (typically >90%).
-
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / High Free Pertechnetate | 1. Inadequate Stannous Chloride: Insufficient amount or degraded reducing agent. | 1. Use a new kit. Ensure proper storage of kits to prevent degradation of stannous chloride. |
| 2. Oxidants in ⁹⁹ᵐTc Eluate: Presence of oxidizing agents can consume the stannous chloride. | 2. Use fresh eluate from the generator. Avoid using eluates that are more than 6 hours old. Do not use sodium pertechnetate solutions containing an oxidizing agent. | |
| 3. Improper Heating: Insufficient temperature or time. | 3. Ensure the water bath is at a rolling boil and incubate for the full recommended time (typically 10 minutes). | |
| 4. Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically 5.0-6.0). | 4. Check the pH of the reconstituted solution if possible. Use only the diluents specified in the kit instructions. | |
| High Levels of Reduced/Hydrolyzed ⁹⁹ᵐTc | 1. Excess Stannous Chloride: Too much reducing agent can lead to the formation of colloidal impurities. | 1. The introduction of a controlled amount of air after reconstitution helps to oxidize excess stannous ions. Ensure this step is performed as per the protocol. |
| 2. Delayed Labeling after Reconstitution: Allowing the reconstituted vial to stand for too long before heating can lead to hydrolysis. | 2. Place the vial in the boiling water bath immediately after adding the pertechnetate and air. | |
| Variable or Inconsistent Results | 1. Inconsistent Heating: Fluctuations in water bath temperature. | 1. Use a calibrated and stable water bath. |
| 2. Variability in ⁹⁹ᵐTc Generator Eluate: Differences in eluate quality between different elutions or generators. | 2. Maintain a consistent schedule for generator elution and use the eluate within a specified timeframe. | |
| 3. Leaching from Plastic Containers: If using saline from plastic ampoules for dilution, compounds can leach into the solution, especially after exposure to light, and interfere with the labeling reaction. | 3. Use saline from glass vials or ensure that plastic ampoules have not been exposed to light for extended periods. |
Data on Labeling Optimization
The following tables summarize the impact of key parameters on the radiochemical purity (RCP) of ⁹⁹ᵐTc-Betiatide.
Table 1: Effect of Incubation Temperature on Radiochemical Purity
| Temperature (°C) | Incubation Time (min) | Radiochemical Purity (%) | Reference |
| Ambient | 10 | Lower Efficiency | |
| 95 - 100 | 10 | > 90 |
Note: Labeling at ambient temperature results in significantly lower radiochemical purity compared to heating at 95-100°C.
Table 2: Effect of Incubation Time on Radiochemical Purity at 100°C
| Incubation Time (min) | Radiochemical Purity (%) | Reference |
| 5 | Suboptimal | |
| 10 | > 90 | |
| 15 | > 90 | |
| 20 | > 90 |
Note: While 10 minutes is the standard recommended time, extending the incubation up to 20 minutes does not negatively impact the radiochemical purity.
Table 3: Effect of ⁹⁹ᵐTc Activity on Radiochemical Purity
| ⁹⁹ᵐTc Activity (mCi) | Radiochemical Purity (%) | Reference |
| < 100 | > 90 | |
| > 100 | Sporadic, often < 90 |
Note: Using high activities of ⁹⁹ᵐTc can lead to a decrease in radiochemical purity.
Visualizing the Labeling Process and Troubleshooting
This compound Labeling Workflow
Caption: A flowchart of the standard this compound labeling procedure.
This compound Labeling Reaction Mechanism
Caption: The chemical pathway for labeling this compound with ⁹⁹ᵐTc.
Troubleshooting Logic for Low Labeling Yield
Caption: A decision tree for troubleshooting low this compound labeling yields.
References
Identifying and minimizing impurities in Betiatide kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in Betiatide kits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the active ingredient in kits used for preparing Technetium Tc 99m Mertiatide, a radioactive diagnostic agent.[1][2] It is primarily used for renal imaging to diagnose congenital and acquired abnormalities, renal failure, and urinary tract obstructions.[1][2]
Q2: What are the typical components of a this compound kit?
A standard this compound kit, such as Technescan MAG3™, contains a sterile, non-pyrogenic, lyophilized powder.[2] Each vial typically includes:
-
This compound (N-[N-[N-[(benzoylthio) acetyl] glycyl]glycyl]glycine)
-
Stannous chloride (as a reducing agent)
-
Sodium tartrate
-
Lactose monohydrate
The kit is reconstituted with sterile Sodium Pertechnetate Tc 99m injection to form the active diagnostic agent.
Q3: What are the common sources of impurities in synthetic peptides like this compound?
Impurities in synthetic peptides can arise from various stages of the manufacturing process and storage. Common sources include:
-
Incomplete reactions: Leading to deletion or truncated sequences where one or more amino acids are missing.
-
Side reactions: Modifications of amino acid side chains, such as oxidation (especially of Cysteine or Methionine) and deamidation.
-
Protecting groups: Incomplete removal of protecting groups used during synthesis.
-
Reagents: Residual solvents, coupling reagents, and scavengers used during synthesis and purification.
-
Storage and handling: Degradation due to improper storage conditions (e.g., temperature, light exposure) or multiple freeze-thaw cycles. This compound, for instance, is light-sensitive.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
Question: My HPLC chromatogram shows unexpected peaks in addition to the main this compound peak. What could be the cause and how can I identify these impurities?
Answer: Unexpected peaks in your HPLC analysis indicate the presence of impurities. These could be process-related impurities from the synthesis or degradation products.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks in HPLC analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Process-Related Impurities | - Deletion/Truncation Sequences: Use high-resolution mass spectrometry (HRMS) to identify peptides with lower molecular weights than this compound. - Insertion Sequences: Look for masses corresponding to the addition of one or more amino acids. - Incompletely Deprotected Sequences: Search for masses corresponding to this compound with protecting groups still attached. |
| Degradation Products | - Oxidation: Check for mass increases of +16 Da (for a single oxidation) or +32 Da (for double oxidation), particularly for susceptible amino acids. - Deamidation: Look for a mass increase of +1 Da. |
| Reagent Contamination | - Residual Solvents/TFA: Ensure proper drying and lyophilization procedures. Consider TFA exchange if it interferes with assays. |
Issue 2: Low Purity of the Reconstituted Product
Question: The calculated purity of my reconstituted this compound solution is lower than expected. How can I improve it?
Answer: Low purity can result from suboptimal synthesis, incomplete purification, or degradation.
Strategies for Minimizing Impurities:
Caption: Key strategies to minimize impurities during and after peptide synthesis.
Recommendations for Purity Improvement:
| Strategy | Details |
| Optimize Synthesis | - Use high-quality, pure amino acids and reagents to prevent the introduction of impurities from the start. - Optimize coupling reaction times and reagents to ensure complete reactions and minimize side products. - For difficult sequences, consider using capping steps to terminate unreacted chains and prevent the formation of deletion sequences. |
| Enhance Purification | - Optimize the gradient, mobile phase, and column of the Reverse-Phase HPLC (RP-HPLC) to achieve better separation of the target peptide from its impurities. - For peptides with charge variants, ion-exchange chromatography (IEX) can be a complementary purification step. |
| Proper Handling & Storage | - Store lyophilized this compound at -20°C and protect it from light to prevent degradation. - Avoid multiple freeze-thaw cycles. Aliquot the peptide solution if it will be used multiple times. - Ensure the peptide is fully dissolved in a suitable, high-purity solvent before use. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized this compound peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Centrifuge the solution to pellet any insoluble material and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 60% over 20-30 minutes). The gradient should be optimized based on the hydrophobicity of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.
-
Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: LC-MS for Impurity Identification
This protocol describes how to identify impurities using Liquid Chromatography-Mass Spectrometry.
-
LC Separation:
-
Use an HPLC or UPLC system coupled to a mass spectrometer.
-
Employ a volatile mobile phase modifier like formic acid (FA) instead of TFA, as TFA can suppress the MS signal. A typical mobile phase would be 0.1% FA in water (A) and 0.1% FA in acetonitrile (B).
-
The chromatographic conditions (column, gradient) will be similar to the HPLC purity analysis but may need re-optimization for the different mobile phase.
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
The mass spectrometer should be capable of high resolution to accurately determine the mass of the parent peptide and its impurities.
-
For structural confirmation, perform tandem MS (MS/MS) to fragment the peptide ions and determine their amino acid sequence.
-
-
Data Interpretation:
-
Process the raw data to obtain the mass-to-charge (m/z) ratios of the detected peaks.
-
Compare the observed masses with the theoretical mass of this compound and potential modifications (e.g., deletions, additions, oxidations) to identify the impurities.
-
Quantitative Data Summary
The following table summarizes common types of impurities and their expected mass shifts, which can be used to aid in their identification via mass spectrometry.
| Impurity Type | Description | Expected Mass Shift (Da) | Primary Analytical Technique |
| Deletion | Missing one or more amino acids. | Negative (mass of missing amino acid(s)) | LC-MS/MS |
| Insertion | Addition of one or more amino acids. | Positive (mass of added amino acid(s)) | LC-MS/MS |
| Truncation | A form of deletion at the N- or C-terminus. | Negative (mass of truncated sequence) | LC-MS |
| Oxidation | Addition of one or more oxygen atoms. | +16 (single), +32 (double) | LC-MS |
| Deamidation | Conversion of Asparagine or Glutamine to Aspartic or Glutamic acid. | +1 | High-Resolution MS |
| Incomplete Deprotection | Residual protecting groups on amino acid side chains. | Positive (mass of the protecting group) | LC-MS |
| Dimerization | Formation of a peptide dimer. | 2 x (Mass of this compound) | Size-Exclusion Chromatography, MS |
References
Technical Support Center: Tc-99m MAG3 Complex Formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of heating time on the formation of the Technetium-99m MAG3 (mertiatide) complex. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling of MAG3 with Tc-99m, with a focus on problems related to the heating step.
Problem: The radiochemical purity (RCP) of my Tc-99m MAG3 preparation is below the acceptable limit of 90%.
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Question 1: I followed the standard protocol, but my RCP is low. What could be the cause related to heating?
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Answer: A low radiochemical purity (RCP) is often the result of improper heating. Ensure that the water bath is at a "continuous rolling boil" (100°C) for the entire 10-minute incubation period.[1][2] The reaction vial must be placed in the boiling water bath within 5 minutes of adding the sodium pertechnetate Tc-99m solution.[1][2] Heating at lower temperatures can result in a higher level of impurities.[3] Even slight deviations from the recommended 10-minute heating time at 100°C can adversely affect the purity of the final product.
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Question 2: My quality control (QC) shows a high percentage of free pertechnetate (99mTcO4-). Is this related to the heating time?
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Answer: Yes, insufficient heating is a primary cause of high free pertechnetate levels. The heating step is crucial for the cleavage of the S-benzoyl protecting group from the MAG3 ligand and subsequent chelation with technetium. If the mixture is under-heated (either time or temperature), this reaction is incomplete, leading to a significant amount of unreacted (free) 99mTcO4-. The chromatogram of a preparation with insufficient heating will show a dominant 99mTc-pertechnetate peak alongside the desired 99mTc-MAG3 peak.
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Question 3: My QC results indicate the presence of other impurities like hydrolyzed-reduced Tc (99mTcO2) or 99mTc-tartrate. How does heating affect these?
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Answer: The presence of these impurities can also be linked to incorrect heating protocols. 99mTc-tartrate is a weak intermediate complex that forms upon the addition of pertechnetate to the kit. The heating process facilitates the transchelation from this intermediate to the final, stable Tc-99m MAG3 complex. Inadequate heating can leave an excess of this 99mTc-tartrate intermediate. The formation of hydrolyzed-reduced Tc (colloidal TcO2) is another potential impurity, and ensuring all labeling parameters, including heating, are correct helps to minimize its formation.
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Question 4: Can I overheat the Tc-99m MAG3 complex? What are the consequences?
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Answer: While under-heating is a more common problem, prolonged heating is also not recommended. Studies have examined heating times up to 30 minutes. Although heating for 10 minutes at temperatures slightly above 100°C (simulating the use of hard water) does not seem to adversely affect purity, excessive heating can potentially lead to the degradation of the complex and the formation of other impurities. Adhering to the validated 10-minute boiling protocol is the best practice for reproducible results.
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low radiochemical purity in Tc-99m MAG3 preparations.
Frequently Asked Questions (FAQs)
Q1: What is the standard heating time and temperature for Tc-99m MAG3 labeling?
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The standard and widely recommended method is to heat the reaction vial in a boiling water bath (100°C) for 10 minutes. This procedure ensures reproducible radiochemical purity of greater than 90%.
Q2: Why is the heating step necessary for Tc-99m MAG3 formation?
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The heating step serves a critical function in the labeling chemistry. The MAG3 ligand is initially protected with an S-benzoyl group on its sulfur atom. Heating at 100°C is required to remove this protective group, allowing the sulfur to form a stable complex with the technetium.
Q3: Are there faster alternatives to the 10-minute boiling water bath?
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Yes, alternative methods have been explored to reduce preparation time. One study demonstrated that using a microwave oven for heating could reduce the heating time to just 13 seconds while maintaining excellent labeling efficiency (average 99%). However, any deviation from the manufacturer's approved package insert requires rigorous in-house validation.
Q4: What are the main radiochemical impurities I should be aware of?
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The primary impurities that can occur in a Tc-99m MAG3 preparation are:
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Free pertechnetate (99mTcO4-) : Unbound technetium.
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Hydrolyzed-reduced technetium ((99mTcO2)n) : Also known as colloidal technetium.
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99mTc-tartrate : An intermediate precursor complex.
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Lipophilic impurities (e.g., 99mTc-MAG2) . The quality control process must be able to identify and quantify the sum of these impurities.
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Q5: How soon after preparation must the Tc-99m MAG3 be used?
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The reconstituted vial should typically be stored at room temperature (15° to 30°C) and must be used within six hours of preparation. Some studies have shown the complex to be stable for longer, but the 6-hour expiry is a standard recommendation.
Data Summary
The relationship between heating parameters and radiochemical purity is crucial for successful labeling.
Table 1: Effect of Heating Time and Temperature on Radiochemical Purity (RCP)
| Heating Time (minutes) | Heating Temperature (°C) | Average Radiochemical Purity (%) | Reference |
| 0 - 5 | 100 | Sub-optimal, increasing with time | |
| 10 | 100 (Boiling Water Bath) | > 90% (Reproducible) | **** |
| 15 - 30 | 100 | Generally acceptable, but may not improve upon 10 min | |
| 10 | 90 | > 90% | |
| 10 | 110 | > 90% | |
| 0.22 (13 seconds) | Microwave | ~99% |
Note: The values are compiled from studies examining various labeling parameters. The standard recommended protocol is highlighted in bold.
Experimental Protocols
Standard Tc-99m MAG3 Labeling Protocol
This protocol is based on standard package insert instructions and published methodologies.
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Preparation : Ensure the water bath is at a continuous, rolling boil (100°C) before starting. Allow the lead shield that will hold the vial in the bath to equilibrate to the bath's temperature.
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Reconstitution : Aseptically add 4 to 10 mL of sterile, oxidant-free Sodium Pertechnetate Tc-99m injection to the lyophilized MAG3 kit vial. Use Tc-99m eluate that is less than 6 hours old.
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Air Addition : Immediately after adding the pertechnetate, withdraw 2 mL of gas from the vial's headspace to introduce 2 mL of filtered air. This is required to oxidize excess stannous ion and prevent the formation of impurities.
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Mixing : Invert the reaction vial several times for complete mixing.
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Heating : Immediately (within 5 minutes of reconstitution) place the vial into the pre-heated lead shield in the boiling water bath. Incubate for exactly 10 minutes.
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Cooling : After 10 minutes, remove the vial from the water bath and place it in a lead dispensing shield. Allow it to cool for approximately 15 minutes to reach room/body temperature.
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Quality Control : Before patient administration, determine the radiochemical purity using a validated chromatography method. The RCP must be ≥ 90%.
Tc-99m MAG3 Preparation Workflow
References
Betiatide stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Betiatide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. The recommended conditions vary depending on the form of the peptide.
Q2: What is the shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on its form and storage conditions. A solid, lyophilized powder can be stable for over three years if stored correctly.[1] Once reconstituted, its stability decreases significantly. For instance, when reconstituted as part of the Technetium Tc 99m Mertiatide kit, it must be used within six hours.[2][3][4]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can indicate several issues, including aggregation, poor solubility, or contamination. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram suggests degradation. A detailed experimental protocol for a typical stability-indicating HPLC method is provided in this guide.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be light-sensitive.[2] It is essential to protect both the lyophilized powder and solutions from light to prevent photodegradation.
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound in its various forms.
Table 1: Storage of Lyophilized this compound Powder
| Parameter | Condition | Duration | Reference |
| Temperature | 20°C to 25°C (68-77°F) | As per manufacturer's expiry | |
| 2-8°C | As per manufacturer's expiry | ||
| 0 - 4°C | Short-term (days to weeks) | ||
| -20°C | Long-term (months to years) | ||
| Light | Protect from light | At all times | |
| Atmosphere | Dry | At all times |
Table 2: Storage of Reconstituted this compound Solution
| Parameter | Condition | Duration | Reference |
| Temperature | 15°C to 30°C (Room Temperature) | Up to 6 hours | |
| Light | Protect from light | At all times | |
| Container | As per experimental protocol | Up to 6 hours |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues with this compound.
Issue 1: Precipitation or Aggregation in Solution
Precipitation or aggregation can significantly impact experimental results by reducing the effective concentration of active this compound.
Caption: Troubleshooting workflow for this compound precipitation and aggregation.
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Verify Solution Preparation:
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Concentration: Is the concentration of this compound within its solubility limits for the chosen solvent? High concentrations can lead to aggregation.
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Solvent: Was the correct solvent used for reconstitution? this compound is soluble in DMSO. For aqueous buffers, ensure the buffer composition is appropriate.
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-
Check pH of the Solution:
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The pH of the solution can significantly impact the solubility and stability of peptides. The reconstituted pH for the diagnostic kit is between 5.0 and 6.0. Significant deviations from the optimal pH range can lead to aggregation.
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Assess Storage Conditions:
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Temperature: Were the reconstituted solutions stored at the correct temperature? Freeze-thaw cycles should be avoided as they can promote aggregation.
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Light Exposure: Was the solution protected from light during storage and handling?
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Consider Excipient Interactions:
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Certain excipients can interact with peptides, leading to instability. If your formulation includes other components, review their compatibility with this compound.
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Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and detecting degradation products. Note: This is an illustrative method and may require optimization for specific formulations.
Caption: Workflow for the stability analysis of this compound using HPLC.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve this compound in an appropriate solvent (e.g., DMSO, then dilute with Mobile Phase A) to a final concentration of 1 mg/mL. |
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System Preparation: Prepare the mobile phases and prime the HPLC system.
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System Suitability: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject a standard solution of this compound multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak area precision) are met.
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Sample Analysis: Inject the this compound samples that have been subjected to stability studies (e.g., stored under different conditions).
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Data Analysis:
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Identify the peak corresponding to intact this compound based on the retention time of the standard.
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Integrate the area of the this compound peak and any new peaks that appear, which are potential degradation products.
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Calculate the percentage of remaining this compound and the percentage of each degradation product.
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Forced Degradation Studies
To understand the potential degradation pathways of this compound, forced degradation studies can be performed. These studies intentionally stress the molecule to accelerate its degradation.
Caption: Potential degradation pathways for this compound under stress conditions.
Table 4: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C (in solid state and solution) | 48 hours |
| Photostability | ICH Q1B option 1 or 2 (UV/Vis light) | As per guidelines |
Samples from these stress studies should be analyzed using the stability-indicating HPLC method to identify and quantify any degradation products.
References
Technical Support Center: Betiatide (Technetium Tc 99m Mertiatide) Imaging
Welcome to the Technical Support Center for Betiatide Imaging. This resource is designed for researchers, scientists, and drug development professionals to address the effects of patient hydration on the quality and interpretation of this compound (Technetium Tc 99m Mertiatide, or Tc-99m MAG3) renal imaging studies. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in imaging?
A1: this compound is the active ingredient in kits used for the preparation of Technetium Tc 99m Mertiatide (Tc-99m MAG3), a diagnostic radiopharmaceutical.[1][2][3] It is used for dynamic renal scintigraphy to evaluate kidney function and drainage.[2][3] After intravenous injection, Tc-99m MAG3 is rapidly cleared from the blood primarily by tubular secretion, allowing for the assessment of renal perfusion, function, and urine flow.
Q2: Why is patient hydration status important for this compound imaging?
A2: Patient hydration is a critical factor in obtaining accurate and reliable this compound imaging results. Proper hydration ensures a good urine flow rate, which is essential for the tracer to be excreted from the kidneys in a timely manner. Dehydration can significantly delay the excretion of the tracer, which can mimic pathological conditions such as a urinary tract obstruction. Furthermore, good hydration helps reduce the radiation dose to the patient's bladder by promoting more frequent voiding.
Q3: Can dehydration affect the quantitative parameters of a this compound (Tc-99m MAG3) scan?
A3: Yes. Studies have shown that dehydration can lead to a "false positive" curve pattern on a renogram. In a dehydrated state, key parameters such as the time to maximum activity (Tmax), the time from maximum to half activity (T1/2), and the mean transit time (MTT) can be significantly delayed. This pattern can be misinterpreted as an obstruction. However, it is important to note that the overall renal clearance of Tc-99m MAG3 does not appear to be significantly affected by hydration status.
Q4: What are the visual signs of a hydration-related artifact on a this compound (Tc-99m MAG3) scan?
A4: A scan affected by dehydration may show normal blood flow and initial parenchymal uptake, but will be followed by prolonged retention of the tracer in the renal cortex and pelvis with minimal excretion into the collecting system and bladder over the course of the study. This can be mistaken for conditions like acute tubular necrosis or ureteropelvic junction obstruction. A repeat scan after ensuring adequate hydration will typically show normal results.
Q5: What are the official recommendations for patient hydration before a this compound (Tc-99m MAG3) scan?
A5: Both the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the European Association of Nuclear Medicine (EANM) guidelines recommend that patients be well-hydrated before and after the administration of the radiopharmaceutical. This can be achieved through oral or intravenous fluid administration. Patients should also be instructed to void immediately before the scan begins to ensure the bladder is empty.
Troubleshooting Guide
| Issue / Observation | Potential Cause (Hydration-Related) | Recommended Action & Troubleshooting Steps |
| Delayed or Absent Excretion Phase on Renogram | The patient may be dehydrated, causing reduced urine flow and delayed clearance of the tracer from the renal pelvis. | 1. Verify Hydration Status: Check the patient's fluid intake history prior to the scan and review urine specific gravity if measured (a value > 1.025 suggests dehydration). 2. Post-Scan Hydration & Imaging: Encourage the patient to drink water and acquire delayed static images. This may show clearance over a longer period. 3. Repeat Scan: If results remain ambiguous, consider repeating the study on a different day after implementing a standardized hydration protocol. |
| Renogram Curve Suggests Obstruction (Prolonged Tmax and T1/2) | Dehydration is a known cause of false-positive results for obstruction due to delayed tracer washout. | 1. Review Quantitative Data: Compare the patient's renogram parameters to known values affected by dehydration (see Table 1 below). Note that MAG3 clearance should be relatively unchanged. 2. Administer Diuretic: If not already part of the protocol, administering a diuretic like furosemide can help differentiate between true obstruction and functional delay due to poor hydration. 3. Correlate Clinically: Assess the patient's clinical history for other signs of obstruction. In the absence of clinical suspicion, dehydration is a likely cause. |
| High Background Activity / Poor Image Quality | While less common with Tc-99m MAG3 than some other tracers, poor hydration can contribute to suboptimal image quality. | 1. Ensure Adequate Fluid Intake: Confirm the patient followed the recommended pre-scan hydration protocol. 2. Encourage Voiding: Ensure the patient voided immediately before the scan and as needed afterward to reduce bladder activity, which can sometimes interfere with the view of the lower poles of the kidneys or a pelvic kidney. |
Quantitative Data Summary
The following table summarizes the effects of hydration status on key quantitative parameters from a study on healthy volunteers undergoing Tc-99m MAG3 renography. The data illustrates how dehydration can alter results, potentially leading to misinterpretation.
Table 1: Effect of Hydration on Tc-99m MAG3 Renogram Parameters (Whole Kidney ROI)
| Parameter | Hydrated State (Mean ± SD) | Dehydrated State (Mean ± SD) | P-value |
| Tmax (min) | 3.5 ± 0.9 | 4.4 ± 1.5 | < 0.05 |
| T1/2 (min) | 8.8 ± 3.4 | 11.5 ± 6.2 | < 0.05 |
| Mean Transit Time (MTT) (min) | 4.9 ± 1.5 | 6.8 ± 2.9 | < 0.05 |
| Residual Cortical Activity (%) | 27.6 ± 7.6 | 32.7 ± 8.8 | < 0.05 |
| Clearance (ml/min) | 274.1 ± 62.7 | 270.8 ± 65.5 | Not Significant |
Data adapted from Jung, H.S., et al. Annals of Nuclear Medicine, 2005.
Experimental Protocols
To ensure reproducible and accurate this compound (Tc-99m MAG3) imaging results, a standardized patient hydration protocol is essential.
Protocol 1: Standard Oral Hydration Protocol (Adults)
This protocol is adapted from guidelines and common clinical practice for adult patients.
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Pre-Scan Preparation (2 hours prior):
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Instruct the patient to drink approximately 500 mL (16 oz) of water over the 2 hours leading up to the exam.
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Patients should avoid diuretics such as caffeine and alcohol before the study.
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Immediate Pre-Scan:
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Upon arrival, confirm the patient has been hydrating.
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Instruct the patient to completely empty their bladder immediately before being positioned on the imaging table.
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Radiopharmaceutical Administration:
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Administer the prepared Tc-99m MAG3 intravenously as a bolus injection.
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Image Acquisition:
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Begin dynamic image acquisition immediately upon injection, following the institution's standard imaging parameters.
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Post-Scan Instructions:
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Encourage the patient to continue drinking fluids and to void frequently for the next few hours to help clear the remaining tracer and minimize radiation exposure.
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Protocol 2: Intravenous Hydration Protocol (Adults/Pediatrics)
This protocol is suitable for patients who cannot tolerate oral hydration or when a more controlled hydration state is required.
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Patient Preparation:
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Establish intravenous access.
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Hydration Infusion:
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Adults: Administer 250 mL of normal saline intravenously over 30 minutes, starting 15 minutes before the radiotracer injection and continuing for 15 minutes after.
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Pediatrics (<11 years): Administer normal saline at a rate of 10 mL/kg over 30 minutes, also starting 15 minutes prior to injection and continuing for 15 minutes post-injection.
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Bladder Catheterization (if applicable):
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For pediatric patients or adults with urinary retention or reflux, bladder catheterization may be necessary to ensure the bladder remains empty and does not interfere with the interpretation of renal drainage. The catheter should be left to drain freely.
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Radiopharmaceutical Administration & Imaging:
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Proceed with the standard injection and imaging protocol.
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Post-Scan Care:
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Maintain IV fluids as needed and provide standard post-procedure instructions.
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Visualizations
The following diagrams illustrate key workflows and concepts related to hydration in this compound imaging.
References
- 1. jsnm.org [jsnm.org]
- 2. Influence of hydration status in normal subjects: fractional analysis of parameters of Tc-99m DTPA and Tc-99m MAG3 renography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Betiatide renal scintigraphy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Betiatide (⁹⁹ᵐTc-Mertiatide/MAG3) renal scintigraphy. Our goal is to help you address common challenges, with a focus on reducing background noise to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of high background noise in our this compound renal scintigraphy images?
A1: High background noise in this compound renal scintigraphy can stem from several factors. Patient-related issues such as poor hydration, impaired renal function, and patient movement are common culprits.[1] Technical factors, including the choice of collimator and the method of background correction, also play a significant role.[2][3] Additionally, physiological phenomena like high hepatic uptake of the radiotracer can contribute to increased background signal.[4][5]
Q2: Which background correction method is recommended for ⁹⁹ᵐTc-MAG3 studies?
A2: For ⁹⁹ᵐTc-MAG3 renography, perirenal or lateral background regions of interest (ROIs) are generally recommended over inferior ROIs or no background correction. Studies have shown that inferior ROIs tend to underestimate the true background, leading to significant errors in quantitative analysis. Automated or C-shaped perirenal ROIs that avoid overlap with the ureter are often preferred for their reproducibility and accuracy.
Q3: Can patient preparation significantly impact background noise?
A3: Yes, patient preparation is critical. Good hydration is essential before and after the administration of the radiopharmaceutical to ensure optimal renal function and tracer clearance. Patients should also be instructed to void immediately before the scan to minimize backpressure from a full bladder, which can affect drainage and contribute to retained activity in the renal pelvis.
Q4: What is the "flare phenomenon" and can it affect our results?
A4: The "flare phenomenon" refers to a temporary increase in radiotracer uptake in bone lesions following therapy, which can be misinterpreted as disease progression when it is actually a healing response. While more commonly associated with bone scintigraphy, it's a crucial concept to be aware of in nuclear medicine as treatment can affect tissue uptake of radiopharmaceuticals. For instance, recent surgery can lead to increased uptake in the affected area.
Q5: Are there advanced computational methods to reduce noise in our images?
A5: Yes, deep learning-based denoising techniques are emerging as a powerful tool for improving image quality in renal scintigraphy. These methods utilize neural networks to reduce noise while preserving important diagnostic features, which can be particularly beneficial in low-dose imaging protocols, such as those used in pediatric studies.
Troubleshooting Guides
Issue 1: High Background Activity Obscuring Renal Parenchyma
| Possible Cause | Troubleshooting Steps |
| Poor Renal Function | Consider using ⁹⁹ᵐTc-MAG3 instead of ⁹⁹ᵐTc-DTPA, as it has a higher extraction efficiency and provides better target-to-background ratios in patients with impaired renal function. In cases of severe renal impairment, consider increasing the dose of furosemide to achieve adequate diuresis. |
| Inadequate Patient Hydration | Ensure the patient is well-hydrated before the study, as this promotes rapid clearance of the radiotracer from the blood pool and surrounding tissues. |
| Suboptimal Background Correction | Avoid using an inferior ROI for background correction with ⁹⁹ᵐTc-MAG3 as it can lead to an underestimation of background activity. Implement a perirenal or lateral ROI, ensuring it does not overlap with the kidney or collecting system. |
Issue 2: Artifacts Leading to Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Patient Motion | Immobilize the patient as much as possible and explain the importance of remaining still. Use automated motion detection and correction software if available. If significant motion occurs, consider repeating the acquisition. |
| Hepatic or Splenic Uptake | While some hepatobiliary excretion of ⁹⁹ᵐTc-MAG3 can occur, significant uptake may indicate impurities in the radiopharmaceutical preparation. Ensure proper quality control of the radiotracer. When drawing ROIs for the right kidney, be careful to exclude activity from the liver. |
| Radiopharmaceutical Extravasation | Carefully administer the intravenous injection to avoid extravasation at the injection site, which can appear as a hot spot and contribute to background scatter. |
Data Presentation
Table 1: Comparison of Background Correction Methods in ⁹⁹ᵐTc-MAG3 Renography
This table summarizes the mean error in the measurement of relative renal function in a phantom kidney associated with different background correction methods. An ideal correction method would result in a mean error of zero.
| Background Correction Method | Mean Error (% injected dose in phantom kidney) | 95% Confidence Interval | Significance (p-value vs. zero error) |
| No Background Correction | 2.6% | (2.1, 3.1) | < 0.05 |
| Inferior ROI | 0.9% | (0.4, 1.4) | < 0.05 |
| Lateral ROI | 0.4% | (-0.1, 0.9) | Not Significant |
| Automated Elliptical ROI | 0.5% | (-0.1, 1.0) | Not Significant |
| Automated Perirenal ROI | 0.4% | (-0.2, 0.9) | Not Significant |
Data adapted from Taylor A, et al. J Nucl Med. 1997. The results indicate that using no background correction or an inferior ROI leads to a statistically significant overestimation of activity in the non-renal (phantom) region. Lateral and automated perirenal ROIs provide the most accurate background subtraction.
Experimental Protocols
Protocol 1: Perirenal Background Correction for ⁹⁹ᵐTc-MAG3 Renography
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Image Acquisition: Acquire dynamic images following the intravenous administration of ⁹⁹ᵐTc-MAG3. A low-energy all-purpose collimator is generally preferred to reduce noise.
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ROI Definition:
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Draw a region of interest (ROI) around the entire kidney, including the renal pelvis.
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Define a C-shaped perirenal background ROI surrounding the lower, lateral, and upper aspects of the kidney ROI. This background ROI should be a few pixels wide and placed a small distance away from the kidney ROI to avoid including counts from the renal parenchyma.
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Background Subtraction:
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Calculate the average counts per pixel within the background ROI.
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Multiply the average background counts per pixel by the number of pixels in the kidney ROI to normalize the background.
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Subtract the normalized background counts from the total counts in the kidney ROI for each frame of the dynamic acquisition.
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Data Analysis: Generate a time-activity curve from the background-corrected kidney ROI counts to assess renal function.
Visualizations
Caption: Workflow for this compound renal scintigraphy with background correction.
Caption: Troubleshooting flowchart for high background noise.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Importance of collimator selection for quantitative 131I scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcnm.tums.ac.ir [rcnm.tums.ac.ir]
- 4. Background correction in estimating initial renal uptake. Comparison between Tc-99m MAG3 and Tc-99m DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anomalies in hepatobiliary excretion of technetium-99m-MAG3 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in Betiatide dose calibration
Welcome to the technical support center for Betiatide, a novel synthetic peptide designed for metabolic research. This guide provides troubleshooting advice and detailed protocols to help researchers overcome common challenges in this compound dose calibration and experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and application of this compound.
Q1: My this compound powder won't dissolve. What should I do?
A1: Peptide solubility is highly dependent on its amino acid sequence and the chosen solvent.[1][2] this compound has a neutral charge and contains several hydrophobic residues, which can make it challenging to dissolve in purely aqueous solutions.[3][4]
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Initial Step: First, try dissolving a small test amount of the peptide in sterile, distilled water.[5] Sonication can help break up small particles and enhance solubilization.
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Organic Solvents: If water is ineffective, use a small amount of an organic solvent like DMSO to first dissolve the peptide. Once fully dissolved, slowly add your aqueous assay buffer to the peptide solution drop-by-drop while vortexing to reach the final desired concentration.
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Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid cellular toxicity.
Q2: I'm observing high variability between replicates in my dose-response assay. What are the common causes?
A2: High variability is a frequent issue in in-vitro assays and can stem from several sources.
-
Pipetting Accuracy: Inconsistent pipetting, especially with small volumes for serial dilutions, is a primary cause. Ensure your pipettes are properly calibrated and consider using reverse pipetting techniques for viscous solutions.
-
Peptide Aggregation: The peptide may be aggregating in your stock solution or assay buffer. Ensure the stock solution is thoroughly mixed before making dilutions and visually inspect for any precipitation.
-
Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant differences in response. Always mix your cell suspension thoroughly before and during plating.
-
Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the peptide and affect cell growth. Use sealing films to minimize evaporation or avoid using the outermost wells for critical measurements.
Q3: this compound is not showing any biological activity in my cell-based assay. How can I troubleshoot this?
A3: A lack of activity can be due to issues with the peptide itself, the storage conditions, or the experimental setup.
-
Peptide Integrity: Verify the integrity of your this compound stock. Improper storage, such as repeated freeze-thaw cycles or storage at room temperature for extended periods, can degrade the peptide. For long-term storage, lyophilized peptide should be kept at -20°C or colder.
-
Assay Conditions: Confirm that the pH and temperature of your assay are optimal for this compound activity.
-
Cell Line Responsiveness: Ensure that your chosen cell line expresses the target receptor for this compound at sufficient levels. It's possible the cell line is not responsive to this specific peptide.
-
Reagent Omission: Double-check your protocol to ensure no critical reagents or steps were missed during the experiment.
Q4: I'm seeing cell toxicity at high concentrations of this compound. Is this expected?
A4: Yes, high concentrations of any peptide, or the solvent used to dissolve it, can induce cytotoxicity.
-
Conduct Viability Assays: Perform a standard cell viability assay (e.g., MTT or Trypan Blue) to determine the precise concentration at which this compound or the solvent (like DMSO) becomes toxic to your cells.
-
Solvent Control: Always include a "solvent control" in your experiments. This involves treating cells with the highest concentration of the solvent used in your dilution series to ensure the observed effects are from the peptide and not the solvent.
-
Dose Range Optimization: Adjust your dose-response curve to use a concentration range that is below the cytotoxic threshold.
Quantitative Data & Tables
Fictional data presented for illustrative purposes.
Table 1: this compound Dose-Response Parameters in Various Cell Lines
| Cell Line | Target Receptor | EC50 (nM) | Assay Type |
|---|---|---|---|
| HEK293-B1R | Beta-1 Receptor | 15.2 | cAMP Accumulation |
| INS-1E | Endogenous B1R | 45.8 | Insulin Secretion |
| MIN6 | Endogenous B1R | 62.1 | Insulin Secretion |
Table 2: this compound Solubility Profile
| Solvent | Concentration (mg/mL) | Observations |
|---|---|---|
| Sterile dH₂O | < 0.1 | Insoluble, suspension forms |
| 10% Acetic Acid | 1.0 | Soluble with vortexing |
| DMSO | 25.0 | Freely Soluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
Table 3: Recommended Dilution Series for In Vitro Assays
| Stock Concentration | Dilution Factor | Final Concentration |
|---|---|---|
| 10 mM (in DMSO) | 1:1000 in Assay Buffer | 10 µM (Working Stock 1) |
| 10 µM (Working Stock 1) | 1:10 Serial Dilution | 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.
-
Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitution: Add the required volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or pipette up and down until the peptide is fully dissolved. Visually inspect to ensure no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or, for long-term stability, at -80°C.
Protocol 2: In Vitro Dose-Response Assay
-
Cell Seeding: Plate cells (e.g., HEK293-B1R) in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.
-
Prepare Dilutions: On the day of the experiment, thaw one aliquot of the this compound stock solution. Prepare a serial dilution series from your working stock in the appropriate serum-free or low-serum assay buffer.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include "no peptide" (negative control) and "solvent only" wells.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes for signaling assays, 24-48 hours for proliferation assays) at 37°C in a CO₂ incubator.
-
Assay Readout: Perform the final measurement according to your specific assay (e.g., measure cAMP levels, quantify insulin, or assess cell viability).
-
Data Analysis: Plot the response (Y-axis) against the log of the drug concentration (X-axis) and use non-linear regression to fit a sigmoidal curve and determine the EC50 value.
Visualizations
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B1R [label="Beta-1 Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gαs Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Response [label="Metabolic Response\n(e.g., Insulin Secretion)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> B1R [label="Binds"]; B1R -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> cAMP [headlabel="Converts", arrowhead=open, style=dashed, color="#5F6368", fontcolor="#202124"]; AC -> cAMP [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Metabolic_Response [label="Regulates Gene\nTranscription"]; } } Caption: this compound signaling pathway activation.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute & Aliquot\nthis compound Stock", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in\n96-Well Plate"]; prepare_dilutions [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat Cells with\nDilutions"]; incubate [label="Incubate for\nSpecified Time"]; readout [label="Perform Assay\nReadout", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Data &\nPlot Dose-Response Curve"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> reconstitute; reconstitute -> prepare_dilutions; start -> seed_cells; seed_cells -> treat_cells; prepare_dilutions -> treat_cells; treat_cells -> incubate; incubate -> readout; readout -> analyze; analyze -> end; } Caption: Workflow for a this compound dose-response experiment.
// Nodes start [label="Inconsistent\nResults?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; variability [label="High Variability\nBetween Replicates?"]; no_activity [label="No Biological\nActivity?"];
// Solutions (Rectangles) sol_pipette [label="Check Pipette Calibration\nUse Reverse Pipetting", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_mix [label="Ensure Thorough Mixing\nCheck for Precipitation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_storage [label="Verify Peptide Storage\n(-20°C or colder)\nAvoid Freeze-Thaw", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_cells [label="Confirm Receptor Expression\nin Cell Line", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_protocol [label="Review Protocol Steps\n& Reagent Prep", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> variability [label="Yes"]; start -> no_activity [label="No"];
variability -> sol_pipette [label="Possible\nCause"]; variability -> sol_mix [label="Possible\nCause"];
no_activity -> sol_storage [label="Possible\nCause"]; no_activity -> sol_cells [label="Possible\nCause"]; no_activity -> sol_protocol [label="Possible\nCause"]; } Caption: Troubleshooting decision tree for inconsistent results.
References
Mitigating interference in Betiatide-based renal function tests
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and clinicians using Betiatide-based assays for renal function assessment.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound.
Issue 1: Lower than expected renal uptake or signal intensity.
-
Question: We are observing significantly lower renal uptake of this compound than anticipated in our subjects. What are the potential causes and how can we troubleshoot this?
-
Answer: Low renal uptake can stem from issues with the this compound agent itself, patient-specific factors, or procedural errors.
-
Potential Cause 1: Compromised this compound Integrity. The peptide may have degraded due to improper storage or handling. Ensure that this compound is stored at the recommended temperature and reconstituted according to the manufacturer's protocol immediately before use.
-
Potential Cause 2: Physiological Interference. Certain medications or physiological conditions can compete with or inhibit the renal transporters responsible for this compound uptake. A common example is the class of diuretic drugs, which can accelerate renal transit and reduce cortical retention time.
-
Potential Cause 3: Inaccurate Administration. Infiltration of the injected this compound dose at the injection site can lead to a lower circulating concentration available for renal extraction. Always verify the injection site for any signs of infiltration post-administration.
-
Potential Cause 4: Dehydration. Dehydration can lead to reduced renal blood flow, thereby decreasing the delivery of this compound to the kidneys. Ensure subjects are adequately hydrated according to the study protocol.
-
A systematic approach to diagnosing this issue is outlined in the workflow below.
Caption: Troubleshooting workflow for low this compound renal uptake.
Issue 2: Atypical biodistribution, such as high liver or gut uptake.
-
Question: Our images show significant uptake of this compound in the liver and gastrointestinal (GI) tract, which is confounding the renal analysis. Why is this happening?
-
Answer: While this compound is designed for high renal specificity, certain conditions can alter its biodistribution.
-
Potential Cause 1: Impaired Renal Function. In subjects with severely impaired renal function, the primary clearance pathway is compromised. This can lead to increased hepatobiliary clearance as an alternative route of excretion, resulting in higher liver and gut signals.
-
Potential Cause 2: Formation of Colloids. If the this compound solution is not prepared correctly, colloids may form. These larger particles are then sequestered by the reticuloendothelial system, primarily in the liver and spleen.
-
Potential Cause 3: Interaction with Plasma Proteins. Conditions or drugs that alter the binding of this compound to plasma proteins can affect its availability for glomerular filtration and tubular secretion, potentially leading to alternative clearance pathways becoming more prominent.
-
Frequently Asked Questions (FAQs)
Q1: Which common medications are known to interfere with this compound-based renal function tests?
A1: Several classes of drugs can interfere with the kinetics of this compound. It is crucial to review a subject's medication history. The table below summarizes key interfering agents.
| Drug Class | Mechanism of Interference | Effect on this compound Test |
| ACE Inhibitors | Can cause a functional decrease in GFR, particularly in patients with renal artery stenosis. | May falsely lower calculated GFR or renal clearance values. |
| NSAIDs | Inhibit prostaglandin synthesis, which can reduce renal blood flow and GFR. | May lead to an underestimation of renal function. |
| Diuretics (e.g., Furosemide) | Increase urine flow rate, reducing transit time in the renal tubules. | Can decrease cortical retention and alter renogram curve shape. |
| Certain Antibiotics | May compete for the same organic anion transporters (OATs) used for tubular secretion. | May reduce the rate of this compound secretion into the tubules. |
Q2: What is the recommended protocol for patient preparation before a this compound scan?
A2: Proper patient preparation is critical for accurate and reproducible results.
-
Hydration: Patients should be well-hydrated. Instruct them to drink approximately 500 mL of water 30-60 minutes before the test.
-
Fasting: Fasting is generally not required, but a heavy meal immediately before the test should be avoided.
-
Medication Review: Discontinue potentially interfering medications if clinically permissible. Consult the table above and the specific study protocol for washout periods.
-
Bladder Emptying: The patient should void immediately before image acquisition begins to minimize bladder signal overlap with the kidneys.
Q3: How should we analyze the data to derive renal function parameters?
A3: Data analysis typically involves drawing regions of interest (ROIs) around the kidneys, and sometimes a background region (e.g., sub-hepatic or cardiac). Time-activity curves (renograms) are generated from these ROIs to assess renal perfusion, uptake, and excretion. Key parameters derived include:
-
Time to Peak (Tmax): Time from injection to maximum activity in the kidney.
-
Renal Uptake (%): Percentage of the injected dose taken up by each kidney at a specific time point (e.g., 1-2 minutes).
-
Half-Time Excretion (T1/2): Time for the kidney activity to decrease to 50% of its peak value.
Experimental Protocols
Protocol: this compound Renal Scintigraphy
-
Patient Preparation:
-
Confirm patient identity and review medication history.
-
Ensure adequate hydration as per the guidelines mentioned in the FAQ.
-
Ask the patient to void immediately prior to the procedure.
-
-
Dose Preparation:
-
Reconstitute the this compound vial with sterile saline according to the manufacturer's instructions.
-
Perform quality control checks to ensure high radiochemical purity (>95%).
-
Draw the appropriate patient-specific dose into a shielded syringe.
-
-
Image Acquisition:
-
Position the patient supine on the imaging table with the gamma camera detector placed posteriorly, centered over the kidneys.
-
Administer the this compound dose as an intravenous bolus injection.
-
Start dynamic image acquisition simultaneously with the injection.
-
Acquire dynamic images for 20-30 minutes (e.g., 60 frames at 20 seconds/frame).
-
-
Data Processing:
-
Perform motion correction on the dynamic image set if necessary.
-
Draw ROIs around the entire kidney, the renal cortex, and a background region.
-
Generate time-activity curves for each ROI.
-
Calculate quantitative parameters (Tmax, Renal Uptake, T1/2) from the curves.
-
The diagram below illustrates the expected biological pathway for this compound clearance.
Caption: Simplified diagram of this compound's primary renal clearance pathway.
Understanding Sources of Interference
Interferences can be broadly categorized into three main types: patient-related, pharmaceutical, and procedural. Understanding these relationships is key to ensuring data quality.
Caption: Logical relationship between interference sources and test outcomes.
Quality control procedures for Betiatide radiopharmaceutical kits
Technical Support Center: Betiatide Radiopharmaceutical Kits
Welcome to the technical support center for this compound radiopharmaceutical kits. This guide is designed for researchers, scientists, and drug development professionals. It provides detailed quality control (QC) procedures, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the reliable and safe use of this compound kits in your experiments.
Disclaimer: "this compound" is treated as a representative peptide-based radiopharmaceutical for instructional purposes. The procedures and specifications outlined below are based on established principles for similar radiopharmaceuticals, such as those labeled with Lutetium-177 or Gallium-68.
Frequently Asked Questions (FAQs)
Q1: What is a this compound radiopharmaceutical kit? A1: The this compound kit is a sterile, non-pyrogenic, lyophilized formulation intended for the preparation of a this compound radiopharmaceutical injection after radiolabeling with a suitable radionuclide (e.g., Lutetium-177 or Gallium-68). This compound is a peptide-based agent designed for specific molecular targets in research and potential diagnostic or therapeutic applications.
Q2: What are the critical quality control tests required before using a prepared this compound injection? A2: Every preparation of a this compound radiopharmaceutical must undergo a series of quality control tests to ensure it is safe and effective for experimental use.[1][2] The mandatory tests include visual inspection, pH measurement, and determination of radiochemical purity (RCP).[3][4][5] Depending on the application, tests for sterility and bacterial endotoxins may also be required.
Q3: What is the acceptable radiochemical purity (RCP) for a this compound preparation? A3: The radiochemical purity, which is the proportion of the radioactivity present in the desired chemical form, should typically be greater than 95%. Preparations falling below this threshold may contain impurities that could interfere with experimental results or cause an unnecessary radiation dose to non-target tissues.
Q4: How should I store the this compound kits and the final radiolabeled product? A4: Unopened this compound kits should be stored refrigerated at 2-8°C. Once radiolabeled, the final product's storage conditions and stability period should be followed as per the specific product insert. Generally, the prepared radiopharmaceutical should be used within a few hours to minimize decomposition due to radiolysis.
Q5: What are the common radiochemical impurities in a this compound preparation? A5: The main impurities that can be present are the free, unbound radionuclide and radiolabeled colloids or hydrolyzed forms of the radionuclide. For instance, in a Gallium-68 preparation, impurities could include free Ga-68 ions and Ga-68 colloids. These impurities can be identified and quantified using radiochromatography techniques.
Quality Control Specifications
All quantitative data for the release of a freshly prepared this compound radiopharmaceutical are summarized below. These specifications are derived from general pharmacopeial monographs and guidelines for peptide-based radiopharmaceuticals.
| Parameter | Specification | Method |
| Appearance | Clear, colorless, free of particulate matter | Visual Inspection |
| pH | 6.0 - 8.0 | pH-indicator strips or pH meter |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-TLC / HPLC |
| Radionuclidic Purity (68Ge) | ≤ 0.001% (for 68Ga-Betiatide) | Gamma Ray Spectrometry |
| Bacterial Endotoxins | < 17.5 EU/mL (typical value) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | Must pass sterility test | Fluid Thioglycollate Medium / Soybean-Casein Digest Medium |
Troubleshooting Guide
This section addresses specific issues you might encounter during the radiolabeling and quality control of this compound kits.
Problem 1: Low Radiochemical Purity (RCP < 95%)
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The pH of the reaction mixture is critical for efficient labeling. Verify the pH of the radionuclide eluate and ensure it is within the range specified in the kit protocol. Adjust if necessary using the provided buffer solution. |
| Presence of Metal Impurities | Trace metal ion contaminants in the radionuclide eluate can compete with the intended radionuclide for the chelator on the this compound peptide, reducing labeling efficiency. Use high-purity eluents and glassware. Consider using a purification cartridge for the eluate if this is a recurring issue. |
| Expired or Improperly Stored Kit | Reagents can degrade over time. Verify the expiration date on the kit. Ensure the kit has been stored continuously at the recommended temperature (2-8°C). Do not use expired kits. |
| Radiolysis | High levels of radioactivity can cause the radiolabeled peptide to break down, a process known as radiolysis. This can be mitigated by adding radical scavengers like ascorbic acid or ethanol to the formulation. Use the preparation as soon as possible after labeling. |
| Suboptimal Reaction Temperature | Peptide labeling can be temperature-sensitive. DOTA-conjugated peptides, for example, often require heating (e.g., 90-100°C) for efficient labeling, whereas NOTA-conjugates can be labeled at room temperature. Ensure the correct heating temperature and duration are applied as per the protocol. |
Problem 2: Unexpected Peaks or Spots in Radio-TLC Chromatogram
| Potential Cause | Recommended Solution |
| Incorrect Spotting Technique | Applying too large a spot or allowing the spot to dip below the solvent level in the chromatography tank can lead to streaking and poor separation. Spot a small volume (~1-3 µL) about 1 cm from the bottom of the strip and allow it to dry completely before placing it in the developing tank. |
| Contaminated Chromatography System | Residual activity or impurities in the chromatography tank or on the strips can interfere with the analysis. Use a clean development tank for each run and handle TLC strips with forceps to avoid contamination. |
| Formation of Colloids/Aggregates | Radiocolloids or aggregates can appear as a third peak, often remaining at the origin (Rf=0.0) in many solvent systems. This can be caused by incorrect pH or the presence of impurities. Review the labeling procedure and ensure all parameters were correct. |
Diagrams and Workflows
General Quality Control Workflow
The following diagram illustrates the standard workflow for the preparation and quality control of a this compound radiopharmaceutical batch.
Troubleshooting Low Radiolabeling Efficiency
This decision tree provides a logical path for troubleshooting low radiolabeling efficiency or radiochemical purity.
Experimental Protocol: Radiochemical Purity by Radio-TLC
This protocol describes a standard method for determining the radiochemical purity (RCP) of a this compound preparation using Instant Thin-Layer Chromatography (ITLC).
Objective: To separate the radiolabeled this compound peptide from radiochemical impurities (e.g., free radionuclide) and quantify their relative distribution.
Materials:
-
ITLC-SG (Silica Gel) strips (e.g., 1 cm x 10 cm)
-
Developing tank (e.g., 10 mL glass vial with cap)
-
Mobile Phase (Solvent): 1 M Sodium Citrate solution, pH 5
-
Micropipette or capillary tubes
-
Forceps
-
Drying oven or heat lamp
-
Radio-TLC scanner or a gamma counter with a well-type detector
Procedure:
-
Preparation of Chromatography Tank:
-
Add approximately 1 mL of the 1 M Sodium Citrate mobile phase to the bottom of the developing tank.
-
Ensure the solvent depth is less than 0.5 cm.
-
Close the tank and allow the atmosphere to saturate with solvent vapor for at least 5 minutes.
-
-
Sample Application (Spotting):
-
Using a pencil, lightly draw an origin line 1 cm from the bottom of an ITLC-SG strip.
-
Using a micropipette, carefully spot 1-3 µL of the prepared this compound radiopharmaceutical onto the center of the origin line.
-
Allow the spot to air-dry completely (approx. 30-60 seconds). Ensure the spot is small and concentrated.
-
-
Chromatogram Development:
-
Using forceps, place the spotted ITLC-SG strip into the developing tank.
-
Ensure the spotted origin line remains above the level of the mobile phase.
-
Close the tank and allow the mobile phase to travel up the strip by capillary action until it reaches approximately 1 cm from the top (the "solvent front"). This typically takes 5-10 minutes.
-
-
Drying and Analysis:
-
Remove the strip from the tank with forceps and immediately mark the solvent front with a pencil.
-
Allow the strip to dry completely in a ventilated area or using a heat lamp.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
-
Data Interpretation:
-
In this system, the radiolabeled this compound peptide is expected to remain at or near the origin (Retention factor, Rf = 0.0 - 0.2), while the free radionuclide impurity will migrate with the solvent front (Rf = 0.8 - 1.0).
-
The radio-TLC scanner software will automatically calculate the percentage of activity in each peak.
-
The radiochemical purity is the percentage of total activity corresponding to the this compound peak.
Calculation: RCP (%) = (Counts in this compound Peak / Total Counts on Strip) x 100
-
-
Acceptance Criteria:
-
The calculated RCP must be ≥ 95% for the batch to be accepted for use.
-
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of peptide and protein based radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Betiatide ([⁹⁹ᵐTc]Tc-MAG3) and OIH in Renal Imaging
A comprehensive guide for researchers and drug development professionals on the performance and protocols of two key renal imaging agents.
In the landscape of renal radiopharmaceuticals, Technetium-99m mercaptoacetyltriglycine ([⁹⁹ᵐTc]Tc-MAG3), prepared from a Betiatide kit, and ortho-iodohippurate (OIH), typically labeled with Iodine-131 or Iodine-123, are two principal agents for dynamic renal scintigraphy. Both are utilized to assess renal function, particularly tubular secretion. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies for their use in renal imaging studies.
Performance and Pharmacokinetics: A Head-to-Head Comparison
[⁹⁹ᵐTc]Tc-MAG3 has largely replaced OIH in clinical practice due to the superior imaging characteristics of Technetium-99m, which offers a lower radiation dose to the patient and produces higher quality images.[1][2] While both agents are primarily cleared by tubular secretion, their pharmacokinetic profiles exhibit notable differences.
Key Performance Metrics:
| Parameter | [⁹⁹ᵐTc]Tc-MAG3 (this compound) | OIH (ortho-iodohippurate) | Key Findings and Citations |
| Primary Elimination Pathway | Active Tubular Secretion | Active Tubular Secretion | Both agents are primarily secreted by the proximal tubules, making them suitable for assessing tubular function.[3][4] |
| Plasma Protein Binding | High (80-95%) | Moderate (approx. 66%) | The higher protein binding of [⁹⁹ᵐTc]Tc-MAG3 influences its clearance and distribution.[4] |
| Plasma Clearance | Lower than OIH | Higher than [⁹⁹ᵐTc]Tc-MAG3 | Studies show the clearance of [⁹⁹ᵐTc]Tc-MAG3 is approximately 50-60% that of OIH. In one study, the clearance ratio of MAG3 to OIH was 0.61 ± 0.08. |
| Renal Extraction Efficiency | 40-50% | 70-90% | OIH has a higher first-pass extraction efficiency. |
| Urinary Excretion (30 minutes) | ~73% | ~67-70% | Both agents are rapidly excreted, with a slightly higher percentage of [⁹⁹ᵐTc]Tc-MAG3 excreted in the initial 30 minutes in some studies. |
| Image Quality | Superior | Inferior | The gamma energy of ⁹⁹ᵐTc is more suitable for modern gamma cameras, resulting in better image resolution and lower noise. |
Renal Handling and Signaling Pathway
The renal clearance of both [⁹⁹ᵐTc]Tc-MAG3 and OIH is mediated by organic anion transporters (OATs) located in the basolateral membrane of renal proximal tubule cells. OAT1 and OAT3 are the primary transporters responsible for the uptake of these agents from the blood into the tubular cells, from where they are subsequently secreted into the tubular lumen for excretion. The differential affinity for these transporters and the differences in plasma protein binding contribute to the observed variations in their plasma clearance rates.
Experimental Protocols
Dynamic Renal Scintigraphy with [⁹⁹ᵐTc]Tc-MAG3 (from this compound)
This protocol outlines the general procedure for performing dynamic renal scintigraphy to assess renal function and drainage.
1. Patient Preparation:
-
Patients should be well-hydrated. Oral hydration is encouraged prior to the study.
-
Patients are asked to void immediately before the scan to minimize interference from a full bladder.
-
An intravenous line is established for radiopharmaceutical administration.
2. Radiopharmaceutical Administration:
-
The recommended adult dose of [⁹⁹ᵐTc]Tc-MAG3 is typically in the range of 185 to 370 MBq (5 to 10 mCi), administered as an intravenous bolus injection.
-
The injection is followed by a saline flush to ensure complete administration of the dose.
3. Image Acquisition:
-
Dynamic imaging is initiated simultaneously with the injection.
-
Images are acquired using a gamma camera equipped with a low-energy all-purpose or high-resolution collimator.
-
A typical acquisition protocol includes:
-
A flow phase: 1-2 second frames for the first minute to assess renal perfusion.
-
A functional phase: 15-60 second frames for 20-30 minutes to evaluate uptake and excretion.
-
-
The field of view should include the kidneys, ureters, and bladder.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn around each kidney and a background region.
-
Time-activity curves (renograms) are generated to visualize and quantify renal uptake and clearance.
-
Parameters such as time to peak activity, half-time of excretion, and differential renal function are calculated.
Renography with OIH
The protocol for OIH renography is similar in principle to that of [⁹⁹ᵐTc]Tc-MAG3, with adjustments for the different radionuclide.
1. Patient Preparation:
-
Adequate hydration is crucial.
-
The patient should void before the procedure.
2. Radiopharmaceutical Administration:
-
The administered activity of ¹³¹I-OIH is typically lower, around 11.1 MBq (300 µCi), due to its higher radiation dose. For ¹²³I-OIH, higher activities can be used.
-
Administration is via intravenous injection.
3. Image Acquisition:
-
Dynamic images are acquired, though the framing rate and duration may vary.
-
A gamma camera with a collimator appropriate for the higher energy of ¹³¹I (if used) is required.
4. Data Analysis:
-
Similar to [⁹⁹ᵐTc]Tc-MAG3 studies, renograms are generated and key functional parameters are derived.
-
Effective Renal Plasma Flow (ERPF) can be estimated using plasma samples taken at specific time points post-injection.
Conclusion
This compound, as the precursor for [⁹⁹ᵐTc]Tc-MAG3, offers significant advantages in renal imaging, primarily due to the favorable physical properties of Technetium-99m, leading to superior image quality and lower radiation exposure compared to radioiodinated OIH. While OIH exhibits a higher renal extraction efficiency and plasma clearance, the practical benefits of [⁹⁹ᵐTc]Tc-MAG3 have established it as the preferred agent for routine dynamic renal scintigraphy in most clinical settings. The choice between these agents for specific research applications may depend on the relative importance of image quality versus the precise measurement of effective renal plasma flow, for which OIH has historically been a reference.
References
- 1. Comparison of iodine-131 OIH and technetium-99m MAG3 renal imaging in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [A comparative evaluation of iodine-131 OIH and technetium-99m MAG3 in the study of renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of technetium-99m-MAG3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Renal Clearance Measurements: A Comparison of Betiatide and Inulin
For researchers, scientists, and drug development professionals, accurate measurement of renal function is paramount. While inulin clearance has long been the gold standard for determining glomerular filtration rate (GFR), other tracers are often employed for their practicality. This guide provides a detailed comparison of Betiatide (Technetium-99m-MAG3) and inulin clearance, clarifying their distinct roles in assessing renal function and detailing their respective measurement protocols.
It is crucial to understand that this compound and inulin measure different aspects of renal function. Inulin clearance is the benchmark for measuring GFR, the rate at which blood is filtered by the kidneys' glomeruli.[1] this compound, on the other hand, is primarily secreted by the renal tubules and its clearance is a measure of effective renal plasma flow (ERPF), not GFR.[2][3] Therefore, a direct validation of this compound clearance against inulin clearance for the purpose of GFR measurement is not physiologically appropriate.
This guide will delineate the established experimental protocols for both inulin and this compound clearance to provide a clear understanding of their applications in renal function assessment.
Experimental Protocols
Inulin Clearance for Glomerular Filtration Rate (GFR) Measurement
The measurement of GFR using inulin clearance is considered the gold standard and involves the continuous infusion of inulin to achieve a steady-state plasma concentration.[2][4]
Protocol:
-
Patient Preparation: Patients should be in a fasting state and well-hydrated.
-
Priming Dose: An intravenous loading dose of inulin is administered to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: A maintenance infusion of inulin is administered to maintain a stable plasma concentration throughout the procedure.
-
Urine Collection: Timed urine samples are collected, often in multiple clearance periods.
-
Blood Sampling: Blood samples are collected at the midpoint of each urine collection period to determine the plasma inulin concentration.
-
Analysis: The concentration of inulin in both plasma and urine samples is measured.
-
GFR Calculation: GFR is calculated using the following formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
This compound (Technetium-99m-MAG3) Clearance for Effective Renal Plasma Flow (ERPF) Measurement
This compound, as Technetium-99m-MAG3, is a radiopharmaceutical used for dynamic renal scintigraphy and the measurement of ERPF.
Protocol:
-
Patient Preparation: Patients should be well-hydrated before the procedure.
-
Radiopharmaceutical Preparation: Technetium-99m pertechnetate is added to a vial containing this compound to form Technetium-99m-MAG3. The preparation involves a heating step to ensure proper labeling.
-
Dose Administration: A bolus intravenous injection of Technetium-99m-MAG3 is administered to the patient. The suggested dose for an average adult is 185 to 370 MBq (5 to 10 mCi).
-
Dynamic Imaging: A gamma camera is used to acquire dynamic images of the kidneys as the tracer is taken up and excreted.
-
Blood Sampling (optional for some methods): In some protocols, blood samples are drawn at specific time points after injection to determine the plasma clearance.
-
Data Analysis: Time-activity curves are generated for each kidney to assess renal function. ERPF can be calculated using various methods, including camera-based techniques that do not require blood sampling or by analyzing the plasma clearance of the tracer.
Data Comparison
As this compound clearance measures ERPF and inulin clearance measures GFR, a direct quantitative comparison for validating GFR is not meaningful. Studies comparing Technetium-99m-MAG3 have primarily been against creatinine clearance, another, though less accurate, measure of GFR. These studies show a good correlation between MAG3 clearance and creatinine clearance, but they are not interchangeable measures of the same physiological process.
| Parameter | Inulin Clearance | This compound (Tc-99m-MAG3) Clearance |
| Primary Measure | Glomerular Filtration Rate (GFR) | Effective Renal Plasma Flow (ERPF) |
| Physiological Basis | Freely filtered by the glomerulus, not secreted or reabsorbed | Primarily secreted by the proximal tubules |
| Gold Standard For | GFR Measurement | ERPF Measurement |
Conclusion
References
Navigating the Landscape of Betiatide Commercial Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals investigating renal function, understanding the available tools is paramount. This guide provides a comprehensive overview of commercially available kits containing Betiatide, clarifying their intended use and mechanism of action. It has come to light through extensive research that there is a common misconception regarding the application of these kits. This guide will address this by providing accurate information on their function and presenting relevant experimental workflows and physiological pathways.
Understanding this compound and its Commercial Availability
This compound is the non-radioactive active ingredient contained in kits for the preparation of the diagnostic radiopharmaceutical, Technetium Tc 99m Mertiatide.[1][2][3][4][5] These kits are not designed for the quantitative analysis of this compound in biological samples, such as through ELISA or other immunoassays. Instead, they provide the necessary components to chelate this compound with the radioactive isotope Technetium-99m, creating a tracer for renal imaging.
Currently, there are no commercially available kits for the quantitative determination of this compound in research or clinical samples. The primary application of this compound-containing kits is in the field of nuclear medicine for the assessment of renal function and morphology.
Head-to-Head Comparison of Commercial Kits for Technetium Tc 99m Mertiatide Preparation
While a direct comparison of kit performance for this compound quantification is not applicable, it is possible to compare the available kits for the preparation of Technetium Tc 99m Mertiatide. The following table summarizes the key components of these kits based on publicly available information. Performance characteristics such as radiochemical purity and stability are critical for their clinical application and are subject to the specific protocols and quality control measures of the end-user.
| Product Name | Manufacturer | This compound Content per Vial | Other Key Components | Indications for Use |
| Technescan MAG3 | Curium US LLC | 1 mg | Stannous chloride dihydrate, Sodium tartrate dihydrate, Lactose monohydrate | Diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi. |
| Kit for the Preparation of Technetium Tc99m Mertiatide | Sun Pharmaceutical Industries, Inc. | 1 mg | Stannous chloride dihydrate, Sodium tartrate dihydrate, Lactose monohydrate | Diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi. |
| TECHNETIUM Tc 99m MERTIATIDE | Jubilant DraxImage Inc. | 1 mg | Not specified in detail, but expected to be similar to other kits. | Renal imaging. |
| TechneScan MAG3 | Mallinckrodt | 1 mg | Not specified in detail, but expected to be similar to other kits. | Renal imaging. |
Mechanism of Action: A Physiological Pathway
This compound itself does not have a cellular signaling pathway in the traditional sense. Its "mechanism of action" is its physiological handling by the kidneys after being complexed with Technetium-99m to form Mertiatide. Technetium Tc 99m Mertiatide is rapidly cleared from the bloodstream primarily through tubular secretion by the kidneys, with a smaller fraction undergoing glomerular filtration. This clearance mechanism mimics that of para-aminohippuric acid (PAH), a substance used to measure effective renal plasma flow. The high extraction efficiency of Technetium Tc 99m Mertiatide makes it an excellent agent for imaging renal function, even in patients with impaired kidney function.
Renal clearance pathway of Technetium Tc 99m Mertiatide.
Experimental Protocol: Preparation of Technetium Tc 99m Mertiatide
The following is a generalized protocol for the preparation of Technetium Tc 99m Mertiatide using a commercial this compound kit. Users must adhere to the specific instructions provided by the manufacturer of the chosen kit.
-
Reconstitution: Aseptically add a sterile, non-pyrogenic solution of sodium pertechnetate Tc 99m to the vial containing the lyophilized this compound powder.
-
Incubation: Allow the reaction to proceed at room temperature for the time specified in the manufacturer's instructions to ensure the formation of the Technetium Tc 99m Mertiatide complex.
-
Quality Control: Before administration, assess the radiochemical purity of the preparation using appropriate chromatographic methods as detailed in the product insert. The radiochemical purity should typically be greater than 90%.
-
Administration: The final preparation is administered intravenously to the patient.
Workflow for Technetium Tc 99m Mertiatide preparation.
References
- 1. Technetium (99mTc) mertiatide - Wikipedia [en.wikipedia.org]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Technescan MAG3™Kit for the Preparation of Technetium Tc 99m Mertiatide Rx only Diagnostic-For Intravenous Use [dailymed.nlm.nih.gov]
- 4. DailyMed - KIT FOR THE PREPARATION OF TECHNETIUM TC99M MERTIATIDE- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to GLP-1R Imaging in Insulinoma Diagnosis: Correlation with Histopathological Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucagon-Like Peptide-1 Receptor (GLP-1R) targeted imaging agents, primarily focusing on Exendin-4 based radiopharmaceuticals, and their correlation with histopathological findings in the diagnosis of insulinomas. Experimental data and methodologies from key studies are presented to support the comparison.
Introduction to GLP-1R Imaging in Insulinoma
Insulinomas are rare neuroendocrine tumors of the pancreas characterized by excessive insulin secretion, leading to hypoglycemia. While most insulinomas are benign, their small size often makes preoperative localization challenging using conventional imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI).
A significant breakthrough in insulinoma diagnosis has been the utilization of the high expression of Glucagon-Like Peptide-1 Receptors (GLP-1R) on the surface of insulinoma cells. This has led to the development of GLP-1R targeted imaging agents, which have demonstrated high sensitivity and specificity for detecting these tumors. The most well-studied of these agents are based on Exendin-4, a potent GLP-1R agonist. When labeled with a radionuclide, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) or Indium-111 (¹¹¹In) for Single-Photon Emission Computed Tomography (SPECT), these agents can effectively localize insulinomas.
Histopathological analysis of surgically resected tissue remains the gold standard for confirming the diagnosis of insulinoma and for determining tumor characteristics such as grade and proliferation index (Ki-67). A strong correlation between the in-vivo imaging findings and the in-vitro histopathological results is crucial for validating the diagnostic accuracy of these novel imaging agents.
Comparative Performance of GLP-1R Imaging Agents
The diagnostic performance of various GLP-1R imaging agents has been evaluated in numerous studies. The following tables summarize the quantitative data from key publications, comparing their sensitivity and specificity with other imaging modalities. Histopathology served as the reference standard in these studies.
| Imaging Modality | Number of Patients (n) | Sensitivity (%) | Specificity (%) | Key Studies |
| ⁶⁸Ga-DOTA-Exendin-4 PET/CT | 43 | 97.7 | - | Luo et al. (2016)[1] |
| 28 | 100 | - | Went et al. (2023)[2] | |
| 54 | 94.3 | - | Antwi et al. (2024)[3] | |
| ¹¹¹In-DTPA-Exendin-4 SPECT/CT | 25 | 95 | 83 | Christ et al. (2013)[4] |
| ⁹⁹mTc-HYNIC-Exendin-4 SPECT/CT | 11 | 100 | 100 | Sowa-Staszczak et al. (2013)[4] |
| Conventional Imaging (CT/MRI) | 43 (CT) | 74.4 | - | Luo et al. (2016) |
| 25 (MRI) | 56.0 | - | Luo et al. (2016) | |
| 25 (CT/MRI) | 47 | - | Christ et al. (2013) | |
| ⁶⁸Ga-DOTATATE PET/CT | 28 | 75 | - | Went et al. (2023) |
| ¹⁸F-FDG PET/CT | 28 | 57 | - | Went et al. (2023) |
Histopathological Correlation
The high sensitivity of Exendin-4 based imaging is directly linked to the high density of GLP-1R expression on benign insulinoma cells. Immunohistochemical (IHC) staining of resected tumor tissue for GLP-1R provides the direct histopathological correlate to the imaging findings.
Studies have shown that virtually all benign insulinomas express a high density of GLP-1R. Conversely, malignant insulinomas show a lower incidence of GLP-1R expression, with some studies reporting it in only about one-third of cases. This "flip-flop" phenomenon, where malignant insulinomas may have lower GLP-1R expression but higher somatostatin receptor (SSTR) expression, is an important consideration in diagnostic algorithms.
A lack of GLP-1R expression on IHC has been associated with metastatic disease and poorer prognosis in insulinoma patients. This highlights the potential of GLP-1R status, both from imaging and histopathology, as a prognostic biomarker.
Experimental Protocols
⁶⁸Ga-DOTA-Exendin-4 PET/CT Imaging Protocol (Generalized)
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Blood glucose levels may be monitored.
-
Radiotracer Administration: A sterile solution of ⁶⁸Ga-DOTA-Exendin-4 is administered intravenously. The injected activity is typically in the range of 1.5-2.0 MBq/kg body weight.
-
Uptake Time: Imaging is usually performed 50-70 minutes after the injection of the radiotracer.
-
Image Acquisition: A whole-body PET/CT scan is acquired, typically from the head to the mid-thighs. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: PET images are reconstructed and fused with the CT data. Focal areas of increased radiotracer uptake in the pancreas, significantly above the background activity, are considered indicative of an insulinoma.
Immunohistochemistry for GLP-1R (Generalized Protocol)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 µm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for GLP-1R, typically overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate such as diaminobenzidine (DAB), which produces a brown-colored precipitate at the antigen site.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and the percentage of positive tumor cells are assessed by a pathologist to determine the level of GLP-1R expression.
Visualized Workflows and Pathways
Caption: GLP-1R signaling cascade in pancreatic beta-cells.
Caption: Patient workflow from diagnosis to histopathological confirmation.
Conclusion
GLP-1R targeted imaging, particularly with ⁶⁸Ga-labeled Exendin-4 for PET/CT, has emerged as a highly sensitive and specific modality for the preoperative localization of insulinomas. Its performance is superior to conventional imaging techniques and even other functional imaging modalities like SSTR-based PET/CT for benign insulinomas. The strong correlation between positive imaging findings and high GLP-1R expression on histopathology validates its diagnostic accuracy. The lack of GLP-1R expression may indicate a higher likelihood of malignancy, providing valuable prognostic information. As such, GLP-1R imaging is becoming an indispensable tool in the management of patients with endogenous hyperinsulinemic hypoglycemia.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Molecular Imaging to the Surgeons Rescue: Gallium-68 DOTA-Exendin-4 Positron Emission Tomography-Computed Tomography in Pre-operative Localization of Insulinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
A Comparative Guide to Statistical Analysis of Betiatide (⁹⁹ᵐTc-MAG3) Renography Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Betiatide (technetium Tc 99m mertiatide, or ⁹⁹ᵐTc-MAG3) renography with the alternative agent, ⁹⁹ᵐTc-DTPA (technetium Tc 99m pentetate). It includes a summary of quantitative data from comparative studies, detailed experimental protocols, and visualizations of the data analysis workflow and a comparison of the agents.
Performance Comparison: this compound (⁹⁹ᵐTc-MAG3) vs. ⁹⁹ᵐTc-DTPA
This compound, the precursor to the radiopharmaceutical ⁹⁹ᵐTc-MAG3, is predominantly cleared by tubular secretion, offering a high extraction efficiency.[1] In contrast, ⁹⁹ᵐTc-DTPA is cleared by glomerular filtration.[2] This fundamental difference in their mechanism of renal handling leads to variations in their performance in assessing renal function, particularly in specific patient populations.
Quantitative Data Summary
The following tables summarize key performance metrics from comparative studies of ⁹⁹ᵐTc-MAG3 and ⁹⁹ᵐTc-DTPA renography.
| Parameter | ⁹⁹ᵐTc-MAG3 | ⁹⁹ᵐTc-DTPA | Statistical Significance | Key Findings |
| Differential Renal Function (DRF) Correlation with ⁹⁹ᵐTc-DMSA (Gold Standard) | r = 0.918 - 0.989[3][4] | r = 0.8 - 0.981[3] | High correlation for both, with ⁹⁹ᵐTc-MAG3 showing a slightly stronger correlation in some studies. | Both agents provide reliable DRF estimates, with ⁹⁹ᵐTc-MAG3 demonstrating a marginally better agreement with the gold standard in some cohorts. |
| Image Quality | Superior | Good | ⁹⁹ᵐTc-MAG3 was found to have superior image quality. | The higher renal extraction of ⁹⁹ᵐTc-MAG3 results in better image quality, which can be advantageous in patients with impaired renal function. |
| Prediction of Early Adverse Outcomes in Kidney Transplant | Superior for specific parameters | Less predictive for the same parameters | p < 0.01 for Time to Peak, 20-min to peak ratio, and 20-min to 3-min ratio. | In predicting early adverse outcomes post-kidney transplant, ⁹⁹ᵐTc-MAG3 was found to be a better predictor. |
| Correlation of Clearance with Gold Standard | Good correlation for ERPF | Good correlation for GFR | Both show good correlation with their respective clearance standards. | ⁹⁹ᵐTc-MAG3 is used to estimate effective renal plasma flow (ERPF), while ⁹⁹ᵐTc-DTPA estimates glomerular filtration rate (GFR). |
Table 1: Comparison of Key Performance Parameters
| Renographic Parameter | ⁹⁹ᵐTc-MAG3 | ⁹⁹ᵐTc-DTPA | Statistical Comparison (Example from a kidney transplant study) |
| Time to Peak (Tmax) | More predictive of adverse outcomes (AUC = 0.754) | Less predictive (AUC = 0.516) | p = 0.0001 |
| 20-min to Peak Ratio | More predictive (AUC = 0.762) | Less predictive (AUC = 0.651) | p = 0.006 |
| 20-min to 3-min Ratio | More predictive (AUC = 0.823) | Less predictive (AUC = 0.699) | p = 0.0005 |
Table 2: Predictive Value of Renographic Parameters for Early Adverse Outcomes in Kidney Transplant Patients
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of renography data. Below are generalized experimental protocols for ⁹⁹ᵐTc-MAG3 and ⁹⁹ᵐTc-DTPA renography.
This compound (⁹⁹ᵐTc-MAG3) Renography Protocol
-
Patient Preparation: Patients are typically advised to be well-hydrated. Depending on the clinical question, diuretic administration (e.g., furosemide) may be part of the protocol.
-
Radiopharmaceutical Preparation: A sterile, non-pyrogenic lyophilized kit of this compound is reconstituted with sterile sodium pertechnetate (⁹⁹ᵐTc) injection to form ⁹⁹ᵐTc-MAG3. The European formulation of the kit contains 1mg of this compound.
-
Administration: An intravenous bolus injection of 40-200 MBq of ⁹⁹ᵐTc-MAG3 is administered to the patient.
-
Data Acquisition:
-
Dynamic imaging is initiated immediately after injection using a gamma camera.
-
Data is typically acquired for 20-30 minutes.
-
Images are acquired in a matrix, for example, 128x128.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around each kidney and a background region.
-
Time-activity curves (renograms) are generated for each kidney.
-
Parameters such as Tmax, time to half-peak (T½), and differential renal function are calculated from the renograms.
-
⁹⁹ᵐTc-DTPA Renography Protocol
-
Patient Preparation: Similar to ⁹⁹ᵐTc-MAG3 renography, adequate hydration is recommended. Diuretics may be used as required.
-
Radiopharmaceutical Preparation: A lyophilized kit of DTPA is reconstituted with sterile sodium pertechnetate (⁹⁹ᵐTc) injection. The final product should have a radiochemical purity of no less than 95%.
-
Administration: A dose of 333–444 MBq of ⁹⁹ᵐTc-DTPA is administered as an intravenous bolus.
-
Data Acquisition:
-
Dynamic imaging commences immediately post-injection.
-
Acquisition duration is typically around 20-24 minutes.
-
-
Data Analysis:
-
ROIs are drawn for the kidneys and a background area.
-
Renograms are generated.
-
Parameters including GFR, Tmax, and DRF are calculated. The Gates method is a common algorithm used for GFR estimation.
-
Visualizations
Statistical Analysis Workflow for this compound Renography Data
Caption: Workflow for this compound renography data analysis.
Comparative Logic of this compound (⁹⁹ᵐTc-MAG3) vs. ⁹⁹ᵐTc-DTPA
Caption: Comparison of this compound (⁹⁹ᵐTc-MAG3) and ⁹⁹ᵐTc-DTPA.
References
- 1. European Nuclear Medicine Guide [nucmed-guide.app]
- 2. Comparison between Tc-99 m DTPA and Tc-99 m MAG3 Renal Scintigraphy for Prediction of Early Adverse Outcome After Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurolsurgery.org [jurolsurgery.org]
- 4. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to Single-Sample vs. Multi-Sample Betiatide Clearance Methods
For researchers and professionals in drug development, accurately determining the clearance of therapeutic agents is a critical step. This guide provides a detailed comparison of single-sample and multi-sample methods for determining the clearance of Betiatide, a precursor for the renal imaging agent Technetium Tc 99m Mertiatide. While the data primarily pertains to the clearance of the Technetium Tc 99m Mertiatide complex, the principles and methodologies are directly relevant for understanding this compound's pharmacokinetic profile.
Data Summary: Single-Sample vs. Multi-Sample Clearance
The following table summarizes the key quantitative data from studies comparing single-sample and multi-sample methods for determining the clearance of Technetium Tc 99m Mertiatide.
| Parameter | Multi-Sample Method | Single-Sample Method | Correlation (r-value) | Standard Error of the Estimate | Key Findings |
| Clearance Determination | Two-compartment model with multiple plasma samples taken from 9 to 60 minutes post-injection. | Regression equation based on a single plasma sample taken at a specific time point (e.g., 43 or 45 minutes).[1][2] | 0.976[1] | 24 ml/min[1] | The single-sample method provides a good estimate of clearance, showing excellent correlation with the multi-sample method.[1] |
| Patient Populations | Adults and children. | Adults and children. | N/A | r.s.d. of 23 for adults and 24 for children. | A single-sample method incorporating scaling for patient size is valid for both pediatric and adult populations. |
| Method Comparison | Considered the reference or "gold standard" method. | Compared against multi-sample methods and camera-based methods. | Well-correlated with renogram parameters. | N/A | Different single-sample methods (e.g., Russell vs. Bubeck) can yield systematically different results, especially in high renal function. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating clearance studies. The following sections outline the typical experimental protocols for both multi-sample and single-sample clearance determination of Technetium Tc 99m Mertiatide.
Preparation of Technetium Tc 99m Mertiatide
-
Reconstitution: A kit containing this compound is reconstituted with a sterile solution of sodium pertechnetate Tc 99m.
-
Incubation: The reaction vial is incubated in a boiling water bath for approximately 10 minutes to facilitate the formation of the Technetium Tc 99m Mertiatide complex.
-
Cooling and Inspection: The vial is then cooled to body temperature and visually inspected for clarity and the absence of particulate matter.
-
Quality Control: The radiochemical purity of the preparation should be assessed, with a purity of at least 90% required for use.
Multi-Sample Clearance Method
-
Administration: A bolus intravenous injection of Technetium Tc 99m Mertiatide is administered to the subject. The patient dose should be measured using a suitable radioactivity calibration system immediately prior to administration.
-
Blood Sampling: Multiple plasma samples are obtained at various time points, typically ranging from 9 to 60 minutes after the injection.
-
Sample Analysis: The radioactivity of each plasma sample is measured.
-
Data Analysis: The clearance is calculated based on a single injection, two-compartment pharmacokinetic model using the data from all plasma samples.
Single-Sample Clearance Method
-
Administration: A bolus intravenous injection of Technetium Tc 99m Mertiatide is administered.
-
Blood Sampling: A single plasma sample is collected at a predetermined time point post-injection, for example, at 35 minutes for pediatric subjects or 43 or 45 minutes for adults.
-
Sample Analysis: The radioactivity of the single plasma sample is measured.
-
Data Analysis: The clearance is calculated using a published regression equation that has been validated against the multi-sample method.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the renal clearance pathway and the experimental workflows.
Discussion
The choice between a single-sample and a multi-sample method for determining this compound clearance depends on the specific requirements of the study.
Multi-sample methods are generally considered the gold standard as they provide a more detailed characterization of the drug's pharmacokinetic profile. By fitting the data to a compartmental model, this approach can offer greater accuracy and is often employed in initial, in-depth pharmacokinetic studies.
Single-sample methods , on the other hand, offer significant practical advantages. They are less invasive, reduce the burden on the patient, and are more cost-effective in terms of both time and resources. Studies have shown a strong correlation between the clearance values obtained by single-sample and multi-sample methods, validating the use of the simpler approach in many clinical and research settings. The development of regression equations that account for patient-specific factors like body surface area has further improved the accuracy of single-sample methods across diverse populations, including children.
It is important to note that different single-sample protocols (e.g., utilizing different regression equations or sampling times) may not be directly interchangeable, as they can produce systematically different results. Therefore, consistency in the chosen method is crucial for longitudinal studies or when comparing data across different study sites.
References
A Comparative Guide to the Long-Term Stability of Lyophilized Betiatide Formulations for Diagnostic Kit Development
Introduction
Betiatide is an oligopeptide that acts as a chelating agent for the radionuclide Technetium-99m, forming [⁹⁹ᵐTc]Tc-mertiatide (MAG3), a critical radiopharmaceutical agent for renal function imaging and diagnosis[1][2][3]. The clinical efficacy of a this compound diagnostic kit is contingent upon the stability and purity of the peptide upon reconstitution. As these kits are often stored for extended periods, ensuring the long-term stability of the lyophilized this compound formulation is paramount. Degradation of the peptide can lead to suboptimal radiolabeling, altered biodistribution, and potentially inaccurate diagnostic outcomes.
This guide provides a comparative analysis of the long-term stability of two hypothetical lyophilized this compound formulations, designated F-A and F-B. The comparison is based on a simulated 24-month stability study conducted under long-term storage conditions (5°C ± 3°C), with supportive data from accelerated studies (25°C/60% RH), following ICH Q5C guidelines for biotechnological/biological products[4]. The data presented herein are illustrative and intended to provide a framework for researchers and formulation scientists on methodology and data interpretation in the context of peptide stability.
Formulation Composition
Two distinct formulations were developed to assess the impact of excipients on the long-term stability of this compound. Both formulations were prepared as lyophilized powders intended for reconstitution.
| Component | Formulation F-A (mg/vial) | Formulation F-B (mg/vial) | Purpose |
| This compound | 1.0 | 1.0 | Active Pharmaceutical Ingredient |
| Mannitol | 20.0 | - | Bulking Agent, Cryoprotectant |
| Sucrose | - | 20.0 | Cryoprotectant, Lyoprotectant |
| Polysorbate 80 | - | 0.1 | Surfactant (aids reconstitution) |
| Sodium Phosphate | 5.0 | 5.0 | Buffering Agent (maintains pH) |
| Target pH | 6.5 | 6.5 | Optimal for peptide stability |
Long-Term Stability Data Summary
The following tables summarize the key stability-indicating parameters for Formulations F-A and F-B over a 24-month period under refrigerated storage conditions (5°C ± 3°C).
Table 1: Formulation F-A Stability Data (Storage: 5°C ± 3°C)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Moisture Content (%) | Reconstitution Time (s) |
| 0 | White, intact cake | 99.8 ± 0.1 | 0.8 ± 0.2 | 15 ± 2 |
| 6 | White, intact cake | 99.5 ± 0.2 | 0.9 ± 0.1 | 16 ± 3 |
| 12 | White, intact cake | 99.1 ± 0.1 | 1.0 ± 0.2 | 15 ± 2 |
| 18 | White, intact cake | 98.6 ± 0.3 | 1.1 ± 0.3 | 18 ± 3 |
| 24 | White, intact cake | 98.2 ± 0.2 | 1.2 ± 0.2 | 20 ± 4 |
Table 2: Formulation F-B Stability Data (Storage: 5°C ± 3°C)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Moisture Content (%) | Reconstitution Time (s) |
| 0 | White, intact cake | 99.9 ± 0.1 | 0.7 ± 0.1 | 10 ± 2 |
| 6 | White, intact cake | 99.8 ± 0.1 | 0.7 ± 0.2 | 11 ± 2 |
| 12 | White, intact cake | 99.7 ± 0.2 | 0.8 ± 0.1 | 10 ± 3 |
| 18 | White, intact cake | 99.5 ± 0.1 | 0.9 ± 0.2 | 12 ± 2 |
| 24 | White, intact cake | 99.4 ± 0.2 | 0.9 ± 0.1 | 13 ± 3 |
Interpretation: Based on the illustrative data, Formulation F-B, containing sucrose and Polysorbate 80, demonstrates superior long-term stability compared to Formulation F-A. F-B maintains a higher purity profile over 24 months and exhibits a faster, more consistent reconstitution time. The lower moisture content in F-B also suggests better protection of the peptide during storage.
Experimental Protocols
Detailed methodologies for the key stability-indicating assays are provided below.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Purpose: To quantify the purity of this compound and detect any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Procedure: Lyophilized samples are reconstituted with sterile water. An appropriate volume is injected into the HPLC system. Peak areas are integrated, and the purity is calculated as the percentage of the main this compound peak area relative to the total peak area.
2. Karl Fischer Titration for Moisture Content
-
Purpose: To determine the residual moisture content in the lyophilized cake.
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagent: Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Procedure: The titrator is standardized. The contents of a vial of lyophilized this compound are quickly transferred to the titration vessel containing a solvent (e.g., anhydrous methanol). The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is calculated and expressed as a percentage of the total weight.
3. Visual Inspection for Appearance and Reconstitution Time
-
Purpose: To assess the physical appearance of the lyophilized cake and measure the time required for complete dissolution.
-
Procedure (Appearance): Each vial is visually inspected against a black and a white background for cake color, integrity, and the presence of any foreign particulates.
-
Procedure (Reconstitution Time): A precise volume of sterile water for injection is added to the vial. A stopwatch is started immediately. The vial is gently swirled, and the time is stopped when the last visible particle of the lyophilized cake has dissolved.
Visualizations
Diagram 1: Peptide Degradation Pathways
Caption: Common chemical and physical degradation pathways for peptide drugs.
Diagram 2: Stability Testing Workflow
Caption: Workflow for a comparative long-term peptide stability study.
Conclusion
The long-term stability of this compound is a critical quality attribute for diagnostic kits. This guide outlines a systematic approach to comparing different lyophilized formulations. The illustrative data suggest that an optimized excipient blend, such as the sucrose and polysorbate combination in Formulation F-B, can significantly enhance peptide stability, leading to a more robust and reliable product. The experimental protocols and workflows provided serve as a template for researchers in the development and validation of stable peptide-based diagnostic agents. Rigorous stability testing according to ICH guidelines is essential for ensuring product quality and performance throughout its intended shelf-life.
References
Safety Operating Guide
Essential Guide to Betiatide Disposal for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for betiatide, a crucial component in radiopharmaceutical kits. Adherence to these protocols is essential for maintaining laboratory safety and regulatory compliance. The procedures address both the non-radioactive and radioactive forms of the compound.
Quantitative Data Summary
For safe handling and disposal, it is critical to understand the storage conditions and the radioactive decay properties of this compound when complexed with Technetium-99m.
| Parameter | Value | Notes |
| This compound (non-radioactive) Storage | ||
| Short-term (days to weeks) | 0 - 4 °C[1] | Dry and dark conditions[1]. |
| Long-term (months to years) | -20 °C[1] | Dry and dark conditions[1]. |
| Shipping/Ambient Temperature | Stable for a few weeks[1] | As a non-hazardous chemical. |
| Technetium-99m Mertiatide (radioactive) Storage | ||
| Post-reconstitution | 15 to 25ºC | Must be used within six hours of preparation. |
| Technetium-99m Properties | ||
| Physical Half-life | 6.02 hours | Decays by isomeric transition. |
| Radiochemical Purity Threshold | >90% | Product must not be used if purity is below this level. |
Disposal Procedures for this compound and Associated Waste
The appropriate disposal method for this compound depends on whether it has been reconstituted with the radioactive isotope Technetium-99m.
Unused, non-reconstituted this compound is not classified as a hazardous substance. Disposal should adhere to the following steps:
-
Waste Characterization : Confirm that the this compound has not been mixed with any radioactive materials.
-
Collection : For spills of non-radioactive this compound powder, use a HEPA-filtered vacuum or wet mop to avoid generating dust.
-
Disposal : Dispose of the material as non-hazardous waste, in accordance with local, state, and federal regulations. Empty containers may retain product residue and should be disposed of safely. Waste packaging should be recycled where feasible.
After reconstitution with Technetium-99m, all materials, including the vial, syringes, and any contaminated personal protective equipment (PPE), are considered radioactive waste. The primary disposal method is decay-in-storage.
Experimental Protocol: Decay-in-Storage
This procedure is based on the principle of allowing the radioactivity of short-lived isotopes to decay to background levels before disposal as regular waste.
-
Segregation : Collect all solid and liquid waste contaminated with Technetium-99m Mertiatide separately. Isotope-specific storage is crucial for accurate decay tracking.
-
Labeling : Each waste container must be clearly labeled with the isotope (Technetium-99m), the initial date of storage, the activity level, and the calculated "decay by" date. The decay period is typically 10 half-lives.
-
Storage : Store the labeled containers in a designated, shielded, and secure radioactive materials storage area.
-
Decay Period : The waste must be stored for a minimum of 10 half-lives. For Technetium-99m, with a half-life of approximately 6 hours, this equates to 60 hours.
-
Monitoring : After the decay period, use a radiation survey meter (e.g., a Geiger-Muller counter) to confirm that the radiation levels of the waste have returned to background levels.
-
Final Disposal : Once confirmed to be at background levels, the waste can be disposed of as regular, medical, or biohazardous waste, as appropriate. All radioactive labels must be defaced or removed before final disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Caption: Step-by-step process for radioactive waste.
References
Essential Safety and Operational Protocols for Handling Betiatide
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Betiatide, a diagnostic aid used in renal imaging.[1] While this compound in its lyophilized form is not classified as a hazardous substance, it becomes radioactive upon reconstitution with Sodium Pertechnetate Tc 99m, necessitating stringent handling procedures to minimize radiation exposure.[2][3][4]
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound, particularly after radiolabeling. The following table summarizes the required PPE for key operational stages.
| Operational Stage | Required Personal Protective Equipment |
| Preparation | Waterproof gloves, lab coat, and safety glasses. Use of a shielded syringe is mandatory for all transfers of Sodium Pertechnetate Tc 99m.[2] |
| Administration | Waterproof gloves and a shielded, sterile syringe must be used. |
| Spill Cleanup | Full personal protective equipment is required, including waterproof gloves, a lab coat, and safety glasses. In the event of a large spill or aerosol generation, respiratory protection should be considered. |
Safe Handling and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial to ensure the safety of laboratory personnel and the environment.
Preparation and Handling Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to administration.
Disposal Plan
All materials that come into contact with radiolabeled this compound must be treated as radioactive waste.
-
Sharps: Needles and syringes should be immediately placed in a designated, shielded sharps container.
-
Vials: Empty and used vials must be disposed of in accordance with institutional and national regulations for radioactive waste.
-
Contaminated PPE: All used gloves, lab coats, and other disposable equipment should be placed in a designated radioactive waste container.
Emergency Procedures
In the event of an accidental exposure or spill, the following steps should be taken immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water, and seek medical attention.
-
Spills: In case of a spill, evacuate personnel from the immediate area and secure the location. Absorb the spill with absorbent material and decontaminate the area according to established radiation safety protocols. Report the incident to the appropriate radiation safety officer.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
